Product packaging for Indium oxide(Cat. No.:CAS No. 1312-43-2)

Indium oxide

Cat. No.: B072039
CAS No.: 1312-43-2
M. Wt: 277.63 g/mol
InChI Key: PJXISJQVUVHSOJ-UHFFFAOYSA-N
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Description

Indium(III) Oxide (In₂O₃) is a high-purity, wide bandgap semiconductor material of significant importance in advanced materials research. Its primary research value lies in its exceptional transparent conductive oxide (TCO) properties, making it a fundamental precursor for the development and fabrication of indium tin oxide (ITO) thin films. These ITO films are the cornerstone of modern optoelectronic devices, including touch-sensitive displays, organic light-emitting diodes (OLEDs), and photovoltaic cells, due to their optimal combination of electrical conductivity and optical transparency. Beyond its role in TCOs, Indium Oxide is extensively investigated for its utility in gas sensing applications, where its electrical properties change upon exposure to specific gases like ozone or carbon monoxide, enabling the creation of highly sensitive and selective sensor platforms. Furthermore, as a catalyst, it demonstrates promising activity in chemical processes such as the selective reduction of NOx. The mechanism of action for its semiconductor and sensing behavior is intrinsically linked to its intrinsic oxygen vacancy defects and donor density, which can be precisely tuned through doping or controlled synthesis conditions, allowing researchers to engineer its electronic and surface properties for specific experimental needs. This compound is presented to the research community as a critical enabling material for pioneering work in next-generation electronics, sustainable energy solutions, and advanced sensory technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula In2O3 B072039 Indium oxide CAS No. 1312-43-2

Properties

IUPAC Name

indium(3+);oxygen(2-)
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InChI

InChI=1S/2In.3O/q2*+3;3*-2
Source PubChem
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InChI Key

PJXISJQVUVHSOJ-UHFFFAOYSA-N
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Canonical SMILES

[O-2].[O-2].[O-2].[In+3].[In+3]
Source PubChem
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Molecular Formula

In2O3
Record name indium(III) oxide
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DSSTOX Substance ID

DTXSID40893857
Record name Indium(3+) oxide
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Molecular Weight

277.63 g/mol
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Physical Description

White to pale yellow solid; [Merck Index] Yellow odorless powder; [MSDSonline]
Record name Indium oxide
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CAS No.

1312-43-2, 12672-71-8
Record name Indium oxide
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Record name Indium oxide (In2O3)
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Synthetic Methodologies and Fabrication Techniques for Indium Oxide Materials

Vapor Phase Deposition Techniques for Indium Oxide Thin Films

Vapor phase deposition (VPD) encompasses a family of processes where a material is transported in a vapor state from a source to a substrate, where it condenses or reacts to form a solid thin film. These techniques are broadly categorized into physical vapor deposition (PVD) and chemical vapor deposition (CVD).

Physical Vapor Deposition (PVD) of this compound Films

Physical vapor deposition methods involve the generation of vapor from a solid source material through physical means, such as heating or sputtering.

Sputter Deposition of this compound

Sputter deposition is a widely utilized PVD technique for producing high-quality this compound and indium tin oxide (ITO) thin films. kindle-tech.commdpi.com This process involves bombarding a target material (this compound or a mixture of indium and tin oxides) with energetic ions, typically argon, in a vacuum chamber. aip.orgmdpi.com The ion bombardment ejects atoms from the target, which then travel and deposit onto a substrate, forming a thin film. mdpi.com

The properties of the sputtered films are highly sensitive to various process parameters. mdpi.com Key parameters include:

Oxygen Flow Rate: The amount of oxygen introduced during deposition significantly influences the film's properties. mdpi.comjkps.or.kr

Substrate Temperature: Higher substrate temperatures generally promote crystallization and can affect the film's electrical and optical characteristics. jkps.or.kr

Sputtering Power and Pressure: These parameters control the deposition rate and the energy of the sputtered particles. jkps.or.kr

Research has shown that by carefully controlling these parameters, the structural, morphological, optical, and electrical properties of the In₂O₃ films can be tailored for specific applications. For instance, reactive DC magnetron co-sputtering has been used to prepare In-Sn oxide thin films with a wide range of compositions. mdpi.com Post-deposition annealing can further modify the film properties. researchgate.net

Table 1: Influence of Process Parameters on Sputtered this compound Films
ParameterInfluence on Film PropertiesReference
Oxygen Flow RateControls and influences layer properties, including crystallinity and optoelectronic characteristics. For oxygen flow between 3–4 sccm, high-quality crystalline layers with excellent optoelectronic properties were obtained. mdpi.com
Substrate TemperatureAn increase in substrate temperature leads to an increase in grain size and a decrease in surface roughness. The surface resistance decreases with increasing substrate temperature. jkps.or.kr
Post-Deposition AnnealingAnnealing in reducing atmospheres can improve crystallinity and lead to a partial cubic to rhombohedral phase transition. researchgate.net
Electron Beam Evaporation for this compound Coatings

Electron beam evaporation is another PVD technique that utilizes a high-energy electron beam to heat and vaporize the source material, which then condenses on the substrate. kindle-tech.comuniversitywafer.com This method is particularly effective for materials with high melting points and allows for high deposition rates and precise control over film thickness. kindle-tech.comuniversitywafer.com

For the deposition of indium tin oxide (ITO), a common variant of this compound, the process typically involves the evaporation of ITO granules in a vacuum environment. google.com An ion source providing oxygen is often operated simultaneously to ensure the proper stoichiometry and transparency of the resulting film. google.com The properties of the deposited films can be tuned by adjusting parameters such as the evaporation rate and the oxygen ion current density. google.com

Recent advancements have explored the use of glancing angle deposition (GLAD) in conjunction with electron beam evaporation to create nanostructured ITO films. thaiscience.info This technique involves depositing material onto a tilted and rotating substrate, leading to the formation of nanorods. thaiscience.info These nanostructured films have been shown to exhibit higher optical transmittance compared to dense films. thaiscience.info

Table 2: Parameters for Electron Beam Evaporation of Indium Tin Oxide
ParameterTypical Value/ConditionReference
Source MaterialIndium tin oxide (ITO) pellets (e.g., 90 wt% In₂O₃, 10 wt% SnO₂) thaiscience.info
Base Pressure3 × 10⁻⁶ Torr thaiscience.info
Working Pressure (with Ar and O₂)2 × 10⁻⁵ Torr thaiscience.info
Deposition Rate0.2 nm/s thaiscience.info
Glancing Angle (for nanorods)85° thaiscience.info

Chemical Vapor Deposition (CVD) of this compound

Chemical vapor deposition involves the reaction of precursor gases on a heated substrate to form a solid film. This method offers excellent control over film composition and microstructure.

Ultrasonic Spray CVD of this compound Films

Ultrasonic spray CVD is a cost-effective and scalable technique for depositing this compound thin films. cerist.dzjos.ac.cn In this process, an ultrasonic atomizer generates a fine aerosol of a precursor solution, which is then transported by a carrier gas to a heated substrate. jos.ac.cnresearchgate.net The precursor decomposes and reacts on the substrate surface to form the In₂O₃ film.

The properties of the films are strongly dependent on deposition parameters such as the solution flow rate, substrate temperature, and deposition time. cerist.dzjos.ac.cn Studies have shown that by varying the solution flow rate, the growth rate and, consequently, the structural, optical, and electrical properties of the films can be controlled. cerist.dz For instance, an increase in the growth rate can lead to a change in the preferential crystallographic orientation from the (222) to the (400) plane. cerist.dz

Table 3: Effect of Growth Rate on Ultrasonic Sprayed In₂O₃ Films
Solution Flow Rate (mL/h)Crystallite Size (nm)Optical Band Gap (eV)Electrical Resistivity (10⁻² Ω·cm)Reference
20263.9320 cerist.dz
60323.625.5 cerist.dz
Metalorganic Chemical Vapor Deposition (MOCVD) for this compound Rod-Like Structures

Metalorganic Chemical Vapor Deposition (MOCVD) is a versatile CVD technique that uses metalorganic compounds as precursors. wikipedia.org It is widely used for growing high-quality single-crystal and polycrystalline thin films and nanostructures. wikipedia.orgscientific.net

The synthesis of this compound rod-like structures has been successfully achieved using MOCVD. scientific.netresearchgate.net In a typical process, a metalorganic indium precursor, such as trimethylindium (B1585567) or triethylindium, and an oxygen source are introduced into a reactor containing a heated substrate. scientific.netresearchgate.net The morphology of the resulting In₂O₃ structures is highly dependent on the deposition temperature. scientific.net Research has demonstrated that by increasing the deposition temperature, the morphology can be changed from a film-like structure to an array of one-dimensional rod-like structures. scientific.net These rod-like structures, prepared at temperatures around 350°C, have been found to possess a crystalline cubic structure with a preferential growth direction along the alfa-chemistry.com axis. scientific.netresearchgate.net

Table 4: MOCVD Parameters for this compound Structures
ParameterConditionResulting StructureReference
PrecursorsTriethylindium (TEI) and OxygenFilm-like to rod-like structures researchgate.net
Deposition TemperatureLower temperatures scientific.net
350°C scientific.net

Atomic Layer Deposition (ALD) for this compound Thin Films

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that enables the growth of conformal, high-quality this compound (In₂O₃) films with precise thickness control at the atomic level. sciopen.com This method is based on sequential, self-limiting surface reactions. purdue.eduarxiv.org For In₂O₃ deposition, various precursors and oxygen sources have been investigated.

One approach involves the use of cyclopentadienyl (B1206354) indium (InCp) and hydrogen peroxide (H₂O₂). This process is effective at relatively low temperatures, between 160–200 °C, yielding a stable growth rate of 1.4–1.5 Å/cycle. researchgate.net Another well-studied method employs trimethylindium (TMIn) as the indium precursor. While various oxygen sources like O₂, deionized H₂O, and H₂O₂ have been tested with TMIn, only ozone (O₃) has been shown to produce viable and sustained In₂O₃ growth. anl.govacs.org The TMIn/O₃ process operates within a deposition temperature range of 100–200 °C, with a nearly constant growth per cycle of 0.46 Å/cycle. anl.govacs.org At higher temperatures, the thermal decomposition of TMIn can lead to an increased growth rate. anl.govacs.org

A different thermal ALD process utilizes a homoleptic indium(III) triazenide precursor in conjunction with water (H₂O). rsc.org This method exhibits a self-limiting growth window between approximately 270 and 385 °C, with a higher growth per cycle of about 1.0 Å. rsc.org The resulting films are polycrystalline cubic In₂O₃ with low impurity levels. rsc.org

The choice of precursors and deposition temperature influences the properties of the resulting In₂O₃ films, such as crystallinity, surface roughness, and electrical characteristics. researchgate.netanl.gov For instance, using InCp and H₂O₂, the surface roughness tends to increase with higher deposition temperatures due to enhanced crystallization. researchgate.net

Table 1: Comparison of ALD Processes for this compound Thin Films

Indium Precursor Oxygen Source Deposition Temperature (°C) Growth Rate (Å/cycle) Resulting Film Properties
Cyclopentadienyl indium (InCp) Hydrogen peroxide (H₂O₂) 160–200 1.4–1.5 Stable growth, surface roughness increases with temperature. researchgate.net
Trimethylindium (TMIn) Ozone (O₃) 100–200 ~0.46 Dense, pure films with high uniformity. anl.govacs.org
Indium(III) triazenide Water (H₂O) 270–385 ~1.0 Polycrystalline cubic In₂O₃ with low resistivity. rsc.org
Scaled this compound Transistor Fabrication via ALD

The precise control offered by ALD has enabled the fabrication of high-performance, scaled this compound transistors. purdue.eduresearchgate.net Researchers have successfully produced In₂O₃ transistors with channel lengths (Lch) as short as 8.0 nm, channel thicknesses (Tch) down to 0.50 nm, and equivalent dielectric oxide thicknesses (EOT) as low as 0.84 nm. purdue.eduarxiv.orgresearchgate.net These scaled dimensions, combined with low contact resistance, allow the devices to achieve impressive on-state currents (ID,max) of 3.1 A mm⁻¹ at a drain voltage (VDS) of 0.5 V and transconductance values (gm) of 1.5 S mm⁻¹ at a VDS of 1.0 V. purdue.edu

A typical fabrication process for these scaled transistors involves a low thermal budget, often around 225 °C, making it compatible with back-end-of-line (BEOL) processing in integrated circuits. purdue.eduarxiv.orgpurdue.edu The process generally starts with the deposition of a gate insulator, such as hafnium oxide (HfO₂), using ALD with precursors like tetrakis(dimethylamino)hafnium (TDMAHf) and H₂O. arxiv.orgpurdue.edu Subsequently, the In₂O₃ channel layer is deposited by ALD using precursors like trimethylindium (TMIn) and H₂O. arxiv.orgpurdue.edu This layer-by-layer growth mechanism results in atomically smooth and uniform thin films, which is crucial for suppressing carrier scattering and improving device performance. purdue.eduarxiv.org

Table 2: Performance of Scaled ALD this compound Transistors

Parameter Value Reference
Channel Length (Lch) Down to 8.0 nm purdue.eduresearchgate.net
Channel Thickness (Tch) Down to 0.50 nm purdue.eduarxiv.org
Equivalent Oxide Thickness (EOT) Down to 0.84 nm purdue.eduarxiv.org
On-State Current (ID,max) 3.1 A mm⁻¹ at VDS = 0.5 V purdue.edu
Transconductance (gm) 1.5 S mm⁻¹ at VDS = 1.0 V purdue.edu
Thermal Budget ~225 °C arxiv.org
Development of Atomically Thin Amorphous this compound Semiconductor Films

Recent advancements have focused on creating atomically thin amorphous this compound semiconductor films, a critical step for next-generation electronics. mdpi.comarxiv.org ALD is a key technology in this area, enabling the deposition of In₂O₃ films with thicknesses down to the sub-nanometer regime (e.g., 0.7 nm). arxiv.orgarxiv.org A significant finding is that these ultrathin In₂O₃ films grown by ALD are amorphous, in contrast to the polycrystalline nature of thicker films deposited by methods like sputtering. arxiv.org This amorphous nature is attributed to thickness-dependent crystallinity. arxiv.org

The ability to produce uniform, atomically thin amorphous films is advantageous for transistor applications. purdue.eduarxiv.org The smooth surface minimizes roughness-related carrier scattering, and the high electron density in these thin channels facilitates low-resistivity contacts. purdue.eduarxiv.org These properties have led to the development of high-performance transistors with high field-effect mobility (>100 cm² V⁻¹ s⁻¹). purdue.eduarxiv.org The development of these films is also being explored through solution-based processes, which offer a potential low-cost manufacturing alternative. mdpi.com

Plasma-Assisted Molecular Beam Epitaxy (MBE) of this compound Thin Films

Plasma-Assisted Molecular Beam Epitaxy (PA-MBE) is another technique used for growing high-quality, single-crystal thin films of In₂O₃. scispace.comaip.org This method allows for epitaxial growth, where the crystal lattice of the deposited film aligns with that of the substrate. scispace.com

In a typical PA-MBE process, indium is evaporated from a standard effusion cell, while an oxygen plasma source supplies activated oxygen. scispace.comaip.org For example, high-quality In₂O₃(100) thin films have been grown on yttria-stabilized zirconia (YSZ)(100) substrates at a temperature of 650 °C. scispace.com The growth of (001)-oriented In₂O₃ can be challenging due to the tendency to form rough surfaces with {111} facets under oxygen-rich conditions. aip.org However, it has been demonstrated that using indium-rich growth conditions can alter the surface thermodynamics, allowing for the growth of smooth, unfacetted In₂O₃(001) films. aip.org In this scenario, the surface indium acts as a surfactant. aip.org

A variant known as suboxide molecular beam epitaxy (S-MBE) utilizes an In₂O source instead of elemental indium. paradim.org This approach has been shown to produce epitaxial In₂O₃ films with exceptional crystal quality at temperatures below 450 °C, making it suitable for BEOL applications. paradim.orgresearchgate.net

Solution-Based Processing of this compound Materials

Solution-based processing offers a scalable and cost-effective alternative to vacuum-based deposition techniques for creating this compound materials. mdpi.com These methods are particularly attractive for large-area electronics. mdpi.com

Solution-Deposited Ultrathin Amorphous this compound Semiconductors

High-performance thin-film transistors (TFTs) have been successfully fabricated using solution-deposited ultrathin amorphous this compound (InOₓ) semiconductors. mdpi.com In this method, the thickness of the InOₓ film can be precisely controlled by adjusting the molarity of the precursor solution. mdpi.com This allows for the deposition of uniform layers with thicknesses ranging from approximately 1.95 to 5.51 nm. mdpi.com

Despite being processed at a low temperature of 300 °C, these solution-processed InOₓ TFTs exhibit excellent electrical characteristics. mdpi.com For an optimized InOₓ thickness of around 3.12 nm, devices have demonstrated a high field-effect mobility of 13.95 cm² V⁻¹ s⁻¹ and a remarkable on/off current ratio of 1.42 × 10¹⁰. mdpi.com The performance is attributed to the low surface roughness and appropriate carrier concentration of the atomically thin InOₓ layer. mdpi.com

Table 3: Performance of Solution-Deposited Amorphous InOₓ TFTs

InOₓ Thickness (nm) Field-Effect Mobility (μFE) (cm² V⁻¹ s⁻¹) On/Off Current Ratio (Ion/off)
~3.12 13.95 1.42 × 10¹⁰

Data obtained from devices processed at 300 °C. mdpi.com

Water Etchant-Based Photopatterning for this compound Thin Film Deposition

A sustainable and effective method for patterning solution-processed oxide films involves a water etchant-based photopatterning technique. mdpi.comresearchgate.net This approach is compatible with the solution deposition of high-quality InOₓ semiconductors. mdpi.com The process begins with spin-coating an InOₓ precursor solution onto a substrate. mdpi.commdpi.com After a soft bake, a mask is used for selective exposure to ultraviolet (UV) light in a nitrogen environment. mdpi.commdpi.com

The UV irradiation induces a photochemical reaction in the exposed areas. mdpi.com Subsequently, the substrate is developed using deionized water as an etchant, which dissolves the non-irradiated regions of the film. researchgate.netmdpi.com This process not only patterns the semiconductor but also promotes a hydrolysis reaction in the irradiated areas, leading to the formation of low-defect oxide patterns. researchgate.net This "green" patterning technique, using only UV light and water, can significantly improve the electrical properties and uniformity of the resulting InOₓ TFTs compared to non-patterned devices. researchgate.netrsc.org

Solution Processes for Doped this compound Transparent Conducting Oxides

Solution-based processes offer a cost-effective and scalable alternative to physical vapor deposition techniques for producing doped this compound transparent conducting oxides (TCOs). These methods allow for careful control over chemical composition and are suitable for large-area deposition without the need for expensive vacuum equipment. aip.orgscirp.org

Common solution processes include sol-gel, solution combustion synthesis (SCS), and spin coating.

Sol-Gel Method: This technique involves the creation of a 'sol' (a colloidal solution of solid particles) which then undergoes a transition to a 'gel' phase. For tin-doped this compound (ITO), a typical process involves mixing indium chloride and dihydrate tin chloride in methanol (B129727). aip.org The solution is stirred, stabilized with an acid like hydrochloric acid, and then aged for gelation. aip.org The resulting gel can be deposited as a thin film via spin coating. aip.orgiaea.org Subsequent annealing is crucial; for instance, annealing at 650 °C can yield films with high transparency (~75%). aip.org Other dopants like Molybdenum (Mo) and rare-earth elements (Eu³⁺, Gd³⁺, Ho³⁺) can also be incorporated using sol-gel methods, starting with precursors like indium nitrate (B79036) and the respective dopant salts. scientific.netresearchgate.net

Solution Combustion Synthesis (SCS): This method utilizes an exothermic redox reaction between, for example, metal nitrates (oxidizers) and an organic fuel. It has been effectively used to produce hafnium (Hf)-doped this compound thin films. mdpi.com In a typical SCS process, indium (III) nitrate hydrate (B1144303) is dissolved in a solvent like 1-methoxy-2-propanol, with Hafnium(IV) chloride added as the dopant source. mdpi.com This precursor solution is then spin-coated onto a substrate and annealed. The combustion process facilitates the formation of the metal oxide at lower temperatures than traditional annealing. mdpi.com Optimized Hf-doped In₂O₃ films produced by SCS and annealed at 400 °C show high transparency and a bulk resistivity of 5.73 × 10⁻² Ω·cm, which can be further improved to 3.95 × 10⁻³ Ω·cm with rapid thermal annealing (RTA) at 600 °C. mdpi.comunl.pt

Spin Coating: This is a common deposition technique for solution-based precursors. A small amount of the precursor solution is applied to the center of a substrate, which is then spun at high speed. Centrifugal force spreads the solution, creating a thin film. The process can be repeated to create multi-stacked layers, which can increase film thickness and improve electrical properties. acs.orgspiedigitallibrary.org For instance, multilayer ITO nanoparticle films created by spin coating can achieve a low sheet resistance of 14 Ω/sq and high optical transmittance of 88% after annealing. acs.org

The properties of solution-processed TCO films are highly dependent on the dopant concentration and post-deposition annealing conditions (temperature, time, and atmosphere). unl.ptacs.org For example, tin atoms substitute indium atoms during annealing, creating oxygen vacancies and generating free electrons that enhance conductivity. aip.org

Nanostructure Synthesis of this compound

The synthesis of this compound nanostructures has garnered significant attention due to their unique properties and applications in fields like gas sensing and electronics. thaiscience.infomdpi.com Various methods have been developed to fabricate different morphologies, including nanowires, nanorods, and nanoparticles.

Fabrication of this compound Nanowires

This compound (In₂O₃) nanowires can be synthesized through several methods, including chemical vapor deposition (CVD) and template-assisted techniques.

Chemical Vapor Deposition (CVD): This is a widely used method for growing high-density, single-crystalline In₂O₃ nanowires. mdpi.com The process often follows a vapor-liquid-solid (VLS) growth mechanism, where a metal catalyst (commonly gold) is used. mdpi.comtku.edu.tw In a typical setup, In₂O₃ powder is used as the source material and heated to high temperatures (e.g., 900-980 °C) in a tube furnace under a carrier gas flow like nitrogen. mdpi.comtku.edu.twresearchgate.net The source material vaporizes and then condenses on the catalyst-coated substrate, leading to the growth of nanowires. Nanowires with average diameters of 50 nm and lengths exceeding 30 µm have been successfully synthesized using this method. mdpi.com

Extrusion Molding Process: A simple method for producing both indium-tin alloy and oxide nanowires involves using an Anodic Aluminum Oxide (AAO) template. scientific.net Eutectic indium-tin bulk material is injected into the nanopores of the AAO template. After dissolving the template, the alloy nanowires are collected. scientific.netmyu-group.co.jp To obtain oxide nanowires, these alloy nanowires are subsequently oxidized by heat treatment in the air at a temperature below their melting point. scientific.net This process can yield crystalline indium-tin oxide and this compound nanowires with diameters of 90-110 nm and lengths of 2-20 µm. scientific.net

Synthesis of Porous this compound Nanorods

Porous In₂O₃ nanorods are of interest for applications such as gas sensing, where a high surface area is advantageous. researchgate.net Synthesis methods often involve a two-step process: the formation of a precursor material followed by calcination.

Hydrothermal Method: Porous In₂O₃ nanorods can be fabricated using a low-cost hydrothermal method. researchgate.net This process is followed by a heat treatment to obtain the final porous structure. This technique has been shown to produce high-quality nanorods with diameters of approximately 10 nm and lengths of 40 nm, featuring nanopores around 1.9 nm in size. researchgate.net

Sol-Gel and Aging Process: Another approach involves preparing indium hydroxide (B78521) through a sol-gel and aging process at low temperatures, often in the presence of a surfactant like sodium dodecyl sulfate (B86663) (SDS). jmst.org The resulting indium hydroxide is then calcinated to form porous this compound nanorods. jmst.org A facile reflux method has also been used to synthesize porous nanorods with diameters of 10-20 nm and lengths of 70-100 nm. atlantis-press.com

Development of this compound Nanoparticles

A variety of techniques exist for the preparation of In₂O₃ nanoparticles, including polymerized complex methods, sol-gel synthesis, and pulsed laser ablation. thaiscience.infomdpi.com

Polymerized Complex Method: This simple method uses indium (III) nitrate and polyvinylpyrrolidone (B124986) (PVP) as starting materials. thaiscience.info The precursors are mixed and then calcined at temperatures ranging from 450 to 600 °C for several hours. The calcination temperature directly affects the morphology and size of the resulting In₂O₃ nanoparticles, with typical particle sizes ranging from 12 to 25 nm. thaiscience.info

Sol-Gel Synthesis: The sol-gel method is a common low-temperature route to synthesize In₂O₃ nanoparticles. aip.org The process typically involves dissolving an indium precursor, such as indium nitrate, to form a sol, which is then processed to obtain the nanoparticles. aip.orgrsc.org

Extraction-Calcination: High-purity In₂O₃ nanoparticles can be recovered from scrap materials like indium tin oxide substrates. mdpi.comnih.gov The process involves acidic leaching, followed by liquid-liquid extraction with a phosphine (B1218219) oxide extractant. The organic phase containing the indium complex is then combusted in a furnace (e.g., at 500 °C) to produce the nanoparticles. mdpi.com

Pulsed Laser Ablation: In this method, a high-purity indium metal target is ablated by a pulsed laser in a controlled atmosphere. acs.org This technique can produce nanocrystalline this compound particles with a cubic crystal structure and very small mean diameters, for example, around 6.6 nm. acs.org

Control of Growth Parameters and Their Influence on this compound Material Characteristics

The characteristics of this compound materials are profoundly influenced by the parameters controlled during the growth process. The choice of substrate and its temperature, in particular, play a critical role in determining the structural and morphological properties of the resulting films and nanostructures.

Substrate Temperature Effects on this compound Morphology

The temperature of the substrate during deposition is a key parameter that dictates the final properties of this compound thin films, including crystallinity, grain size, surface roughness, and electrical resistivity.

Films deposited at low temperatures, such as room temperature or below, tend to be amorphous or contain nanocrystalline inclusions within a dominant amorphous phase. aip.orgacs.orgmatec-conferences.org For instance, films deposited at temperatures of 0 °C and below can be X-ray amorphous. acs.org As the substrate temperature is increased, the deposited films transition from amorphous to polycrystalline. aip.orgmdpi.com

The effects of substrate temperature on In₂O₃ film properties are summarized below:

Deposition TechniqueSubstrate Temperature Range (°C)Effect on Crystallinity & Grain SizeEffect on Morphology & RoughnessOther Observations
Liquid-Delivery MOCVD aip.org200 – 400All films show a preferred cambridge.org orientation. Grain size increases from 21 to 33 nm with temperature. aip.orgCrystallinity increases at higher deposition temperatures. aip.orgCarrier concentration decreases and resistivity increases with increasing temperature. aip.org
Reactive Magnetron Sputtering doaj.orgRoom Temp – 510Amorphous at room temperature. At 200 °C, polycrystalline appearance with grains 50-120 nm in size. At higher temps (400-510°C), strongest (222) texture with largest grain size. doaj.orgAt low temps (≤100 °C), surface is uniform. At 270 °C, surface consists of crystallites with a mean size of about 100 nm. doaj.orgFilm density increases from 82% of bulk value at RT to 93.4% at 200 °C. doaj.org
Atomic Layer Deposition (ALD) mdpi.com115 – 250Amorphous at 115 °C. Mixed amorphous/nanocrystalline at 150 °C. Polycrystalline cubic structure at ≥200 °C. Grain size increases from 51.8 nm at 200 °C to 58.2 nm at 250 °C. mdpi.comSmooth surface at 115-150 °C. Increased grain size and agglomeration at ≥200 °C. mdpi.comFilm growth rate increases significantly with temperature. mdpi.comacs.org
Spray Pyrolysis 400 - 500Crystallite size increases with deposition temperature. Root mean square (rms) roughness decreases with increasing substrate temperature due to increased adatom mobility. Optical band gap decreases with increasing substrate temperature.
Reactive Pulsed Laser Deposition Room Temp - 70Formation of In₂O₃ molecules is enhanced by decreasing substrate temperature to 50°C.At room temperature, films have a dark, metallic appearance. At 50°C, light yellow particulates are observed.High transparency (~85%) decreases sharply with increasing temperature.

Generally, higher substrate temperatures provide more thermal energy to the adatoms, increasing their surface mobility. This allows them to arrange into a more ordered, crystalline structure, leading to larger grain sizes. aip.orgmdpi.com However, this can also lead to increased agglomeration and changes in surface roughness. mdpi.com The optimal temperature depends on the specific deposition technique and the desired film properties.

Oxygen Pressure Influence on this compound Film Growth

The partial pressure of oxygen during the deposition process is a critical parameter that significantly influences the structural, electrical, and optical properties of this compound (In₂O₃) films. unizar.esmissouristate.edubohrium.com Variations in oxygen pressure affect the stoichiometry, crystal structure, and defect concentration in the films, which in turn dictate their performance in various applications. unizar.esaip.org

The concentration of charge carriers in this compound films is heavily dependent on the oxygen partial pressure during growth. acs.org An increase in oxygen pressure generally leads to a decrease in the carrier concentration. unizar.esacs.org This is attributed to the reduction of oxygen vacancies, which act as donors of free electrons. aip.org Studies have shown that by varying the oxygen pressure, the electrical resistivity of this compound films can be modulated by several orders of magnitude. For instance, in pulsed laser deposition (PLD) of this compound films, increasing the O₂ pressure from 0.0004 to 1 mbar resulted in a systematic increase in resistivity. unizar.es Similarly, for indium molybdenum oxide thin films, resistivity increased by about four orders of magnitude when the oxygen partial pressure was raised. researchgate.net

The structural properties of this compound films are also sensitive to the oxygen pressure during deposition. The crystallinity of the films can be influenced, and in some cases, different phases of this compound or related compounds may form depending on the oxygen content. researchgate.net For example, in the case of heavily indium-doped tin-oxide films, samples prepared with lower oxygen pressures (10–20%) exhibited metallic properties with coexisting indium stannide and In-Sn-O peaks, while those prepared at higher oxygen pressures (above 20%) showed an amorphous structure with SnO₂ and SnO phases.

The optical properties, such as transparency, are also affected by the oxygen partial pressure. Generally, a higher oxygen pressure, leading to better stoichiometry, can improve the transparency of the films in the visible spectrum. unizar.esresearchgate.net For instance, indium molybdenum oxide films showed an increase in average visible transmittance from 30.54% to a maximum of 80.47% as the oxygen partial pressure was increased. researchgate.net However, the relationship is not always linear and depends on the specific deposition technique and other parameters. psu.ac.th The optical band gap of the films can also be tuned by varying the oxygen pressure. missouristate.eduresearchgate.net

The interplay between oxygen pressure and other growth parameters like temperature is also crucial. For tungsten-doped this compound films, while electrical properties were strongly dependent on both growth temperature and oxygen pressure, the transparency was more significantly influenced by the growth temperature. iaea.org

Interactive Data Table: Effect of Oxygen Partial Pressure on this compound Film Properties

Deposition MethodOxygen Partial PressureResulting Resistivity (Ω·cm)Carrier Concentration (cm⁻³)Key Structural/Optical FindingReference
Pulsed Laser Deposition0.0004 to 1 mbarIncreases systematicallyDecreasesHigh transparency (>80%) maintained unizar.es
DC Pulse Sputtering (In-SnOₓ)10-20%5.5x10⁻³ - 2x10⁻⁴3.5x10²¹ - 5.1x10²²Metallic properties with In₀.₂Sn₀.₈ and ITO peaks
DC Pulse Sputtering (In-SnOₓ)>20%Increases significantly to 9.4Decreases dramatically to 6.5x10¹⁶Amorphous structure with SnO₂ and SnO phases
RF Sputtering (In-M-O)1.5x10⁻³ to 3.5x10⁻³ Pa7.9x10⁻³ to 7.6x10¹1.77x10²⁰ to 2.31x10¹⁶Average visible transmittance increased from 30.54% to 80.47% researchgate.net
Reactive Evaporation0.133 Pa (optimum)~10⁻³Not specifiedb.c.c. structure with preferred <400> orientation researchgate.net
DC Magnetron Sputtering (ITO)0 to 3 PaIncreases with pressureDecreases with pressureMobility of ITO (100) films rapidly decreased with pressure acs.org

Advanced Structural and Defect Chemistry Investigations of Indium Oxide

Crystalline Structures and Polytypism of Indium Oxide

This compound can exist in multiple crystal structures, or polytypes, with the most common being the cubic bixbyite and a metastable rhombohedral phase. wikipedia.orgresearchgate.net The existence of these polymorphs allows for a range of physical properties beyond that of its most stable form. aps.org

The ground-state, or most stable, phase of this compound at ambient conditions is the cubic bixbyite structure. aps.orgaip.org This structure belongs to the space group Ia-3 (No. 206). wikipedia.orgacs.org The bixbyite structure is related to the fluorite-type, but with one-quarter of the anion sites vacant, creating what are known as "structural vacancies". researchgate.netacs.org

In the bixbyite unit cell, there are two distinct crystallographic sites for the indium (In) atoms, commonly referred to as the b-site and d-site. acs.org Specifically, the 80-atom conventional cell contains 8 indium atoms at the 8b Wyckoff position and 24 at the 24d position. researchgate.net All indium cations are coordinated to six oxygen atoms. acs.org However, the local symmetry differs: the In atoms at the b-sites have S₆ symmetry, while those at the d-sites have C₂ symmetry. aps.org The oxygen atoms are located at a single type of Wyckoff position (48e) and have tetrahedral coordination. aps.orgresearchgate.net

Table 1: Structural Parameters of Bixbyite this compound

Property Value
Crystal System Cubic
Space Group Ia-3 (No. 206)
Lattice Constant (a) ~1.0117 nm
Formula Units (Z) 16
In Cation Sites 8b, 24d
O Anion Sites 48e

This compound also exists in a metastable rhombohedral polymorph with a corundum-type structure. wikipedia.orgresearchgate.net This phase is typically synthesized under high-pressure and high-temperature conditions or through non-equilibrium growth methods like epitaxial growth on sapphire substrates. wikipedia.orgresearchgate.netresearchgate.net The rhombohedral phase belongs to the space group R-3c (No. 167). wikipedia.org In contrast to the bixbyite structure, the corundum phase contains only one type of indium site and one type of oxygen site. This polymorph has a calculated density of 7.31 g/cm³. wikipedia.org

Under the application of high pressure, cubic bixbyite In₂O₃ undergoes phase transitions. Experimental studies using high-pressure synchrotron radiation X-ray diffraction have shown a pressure-induced phase transition from the cubic (Ia-3) phase to the hexagonal corundum-type (R-3c) structure. aip.orgresearchgate.netaip.org The onset of this transition has been observed at pressures in the range of 12.8–15.3 GPa. researchgate.netaip.org The transition involves a volume change of approximately 4%. aip.orgaip.org

Further studies have indicated that at even higher pressures, other phases can emerge. For instance, a transition from the cubic phase to an orthorhombic phase with space group Pbcn has been reported at pressures above 31 GPa. researchgate.net Another transition from this orthorhombic phase to a different orthorhombic structure (Pnma) was observed above 40 GPa at 2000 K. researchgate.net Theoretical calculations had initially predicted the cubic-to-corundum transition to occur at a much lower pressure of around 3.8 GPa. aip.orgunit.no

First-principles calculations based on density functional theory (DFT) have been employed to investigate the relative stability of various low-energy this compound polytypes. acs.orgnih.gov Such studies analyze the physical, electrical, and thermodynamic features of numerous potential structures. acs.org

In one comprehensive study, 12 different low-energy polytypes were analyzed, spanning hexagonal, cubic, trigonal, monoclinic, and orthorhombic crystal systems. acs.org By comparing formation enthalpies and total energies, these computational studies confirm that the cubic bixbyite structure is the most thermodynamically stable phase. unit.noacs.org The rhombohedral (corundum-type) and other polytypes are higher in energy, confirming their metastable nature at ambient conditions. unit.noacs.org These theoretical investigations are crucial for understanding which new phases might be accessible and for predicting their properties. acs.orgnih.gov

High-Pressure Phase Transitions in this compound

Intrinsic Point Defects in this compound

The electrical properties of this compound, particularly its common n-type conductivity, are heavily influenced by intrinsic point defects. materialsmodeling.orgosti.gov These defects include vacancies (missing atoms), interstitials (extra atoms in the lattice), and antisites (atoms on the wrong lattice site). materialsmodeling.orgnih.gov Extensive studies using first-principles calculations have been conducted to understand the formation energies and electronic behavior of these defects. materialsmodeling.orgnih.govmaterialsmodeling.org

The unintentional n-type conductivity observed in undoped this compound has long been a subject of investigation. materialsmodeling.orgosti.gov It is now widely accepted, based on extensive theoretical and experimental evidence, that oxygen vacancies (Vₒ) are the primary intrinsic point defects responsible for this behavior. materialsmodeling.orgnih.govmaterialsmodeling.org

First-principles calculations have shown that oxygen vacancies act as shallow donor defects. materialsmodeling.orgnih.govmaterialsmodeling.org This means they introduce energy levels very close to the conduction band minimum, allowing electrons to be easily excited into the conduction band, thus creating free charge carriers. materialsmodeling.orgmaterialsmodeling.org These studies have also found that oxygen vacancies have a low formation energy, making them thermodynamically favorable to form, which explains the common non-stoichiometry of the material. materialsmodeling.orgnih.govmaterialsmodeling.org The concentration of these vacancies can be influenced by the oxygen partial pressure during material growth or annealing. osti.govaip.org While other defects like indium interstitials are also shallow donors, their formation energies are higher, making oxygen vacancies the more probable source of the intrinsic n-type conductivity. materialsmodeling.orguio.no

Table 2: Properties of Key Intrinsic Defects in this compound

Defect Type Role Impact on Conductivity
Oxygen Vacancy (Vₒ) Shallow Donor Primary source of n-type conductivity. materialsmodeling.orgmaterialsmodeling.org
Indium Interstitial (Inᵢ) Shallow Donor Contributes to n-type conductivity but has a higher formation energy. materialsmodeling.orguio.no
Indium Vacancy (Vᵢₙ) Acceptor Can act as a compensation center, reducing n-type carriers. researchgate.net

Oxygen Vacancies in this compound and Their Role in n-Type Conductivity

Compensation Mechanisms by Oxygen Vacancies in this compound

Oxygen vacancies (VO) in this compound (In₂O₃) have long been a subject of study due to their perceived role in the material's intrinsic n-type conductivity. However, recent research indicates a more complex behavior. While traditionally considered a source of conductivity, some studies suggest that oxygen vacancies may not be the primary origin of free electrons. aip.orgresearchgate.net

First-principles calculations have shown that oxygen vacancies act as double donors. researchgate.netweebly.com Despite this, their ability to contribute to conductivity is debated. Some theoretical models position the defect level created by an oxygen vacancy significantly below the conduction band minimum (CBM), suggesting that electrons from these vacancies cannot be easily excited into the conduction band to contribute to conductivity. aip.orgresearchgate.netkwansei.ac.jp Other calculations, employing different methodologies like GGA+U, propose that oxygen vacancies are shallow donors. materialsmodeling.orgresearchgate.net Hybrid density-functional calculations indicate that while the oxygen vacancy is the lowest-energy donor defect, it becomes electrically inactive when the Fermi level is approximately 0.1 eV or more above the CBM. researchgate.netosti.gov This implies that conductivity originating from oxygen vacancies would saturate at relatively low carrier concentrations. osti.gov

A crucial role of oxygen vacancies lies in their function as compensation centers. researchgate.netosti.gov In attempts to achieve p-type doping, for instance by introducing acceptor impurities like magnesium (Mg), oxygen vacancies can form and counteract the intended doping effect. osti.govresearchgate.net This compensation mechanism is a significant barrier to producing p-type In₂O₃. researchgate.netosti.gov The formation energy of oxygen vacancies is favorable in both oxygen-poor and oxygen-rich conditions when the Fermi level is near the valence band maximum, reinforcing their role in compensating acceptor dopants. osti.gov

The formation energy of a neutral oxygen vacancy has been reported with varying results depending on the calculation method. For example, DFT-GGA calculations yielded a formation energy of -1.07 eV in the O-poor limit, which was later corrected to 3.80 eV. osti.gov Another study calculated the energy required for the formation of a single oxygen vacancy to be approximately 3.19 eV. uio.no The clustering of oxygen vacancies is generally considered less energetically favorable than the formation of isolated single defects. uio.noacs.org

Indium Vacancies in this compound and Acceptor Characteristics

Indium vacancies (VIn) in this compound are characterized as triple acceptors. researchgate.netweebly.comrsc.org This means they can accept up to three electrons, which can lead to a reduction in n-type carrier concentration, acting as compensation centers in n-type In₂O₃. researchgate.netweebly.comresearchgate.net The formation energy of indium vacancies is lower in oxygen-rich conditions, particularly when the Fermi level is near the conduction band minimum (CBM). materialsmodeling.orgosti.gov

There are two non-equivalent indium sites in the bixbyite crystal structure of In₂O₃, denoted as the 8b and 24d sites. aip.orgweebly.com The formation energy of an indium vacancy at the 8b site (VIn1) is slightly lower than at the 24d site (VIn2), though the difference is small (0.1-0.2 eV). researchgate.net Under n-type conditions, the formation energy of VIn is at its lowest in the 3- charge state, making it an effective compensating acceptor. weebly.comresearchgate.net However, under indium-rich conditions, its formation energy remains high, making its formation unlikely. researchgate.net

Despite their acceptor nature, indium vacancies are not considered a viable source for creating p-type conductivity. researchgate.netweebly.comresearchgate.net This is due to their very high formation energy under p-type conditions (when the Fermi level is near the valence band maximum), even in the most favorable oxygen-rich environments. weebly.comresearchgate.net First-principles molecular orbital calculations have shown that indium vacancies form shallow acceptor levels just above the top of the valence band. aip.org However, the high energy required to create them prevents their use in achieving p-type doping. researchgate.net

Recent positron annihilation spectroscopy experiments have shown that annealing in oxygen can increase the concentration of indium vacancies. osti.gov Nevertheless, these vacancies are not the primary compensating acceptors in highly Sn-doped In₂O₃. science.gov

Anion Frenkel Pair Formation in this compound

Anion Frenkel pairs, consisting of an oxygen vacancy and an oxygen interstitial, are considered a significant form of ionic disorder in this compound. rsc.orgacs.org The formation energy of an anion Frenkel pair has been determined to be the lowest among the intrinsic ionic defects, with a calculated value of 3.2 eV per defect. acs.org This relatively low formation energy is attributed to the presence of intrinsic interstitial sites within the bixbyite lattice structure of In₂O₃. rsc.orgacs.org

The bixbyite structure is derived from the fluorite structure with one-quarter of the anion sites being structurally vacant. acs.org These inherent vacancies provide locations for interstitial oxygen atoms to occupy, facilitating the formation of anion Frenkel pairs. Some studies suggest that In₂O₃ exhibits a disorder of the anti-Frenkel type, where oxygen-related defects generally have lower formation energies than indium-related defects. materialsmodeling.org Thermodynamic calculations that consider the formation energies of various defect complexes, including Frenkel pairs, are used to predict their relative stabilities under different conditions of temperature and oxygen partial pressure. rsc.org

Schottky Defects in this compound

Schottky defects in this compound involve the creation of a stoichiometric number of vacancies of both cations (indium) and anions (oxygen). The formation of Schottky defects has a higher energy of formation compared to anion Frenkel pairs. acs.org

Calculations have placed the formation energy of a Schottky defect at 4.4 eV. acs.org This higher energy suggests that Schottky defects are less thermodynamically stable and therefore less prevalent than anion Frenkel pairs under normal conditions. acs.org While the Schottky formation energy is noted to decrease in high-pressure phases of this compound, it still remains above 4 eV at elevated pressures. acs.org In molecular dynamics simulations, Schottky defects were found to have the lowest diffusion activation energy compared to Frenkel defects and oxygen vacancies. mdpi.com

Indium Interstitial Defects in this compound

Indium interstitials (Ini) are considered a key native donor defect in this compound and a potential origin of its unintentional n-type conductivity. aip.orgresearchgate.netkwansei.ac.jp First-principles molecular orbital calculations have indicated that interstitial indium can create a shallow donor level close to the conduction band. aip.orgresearchgate.netkwansei.ac.jp This suggests that Ini can readily contribute electrons to the conduction band.

The formation energy of indium interstitials is relatively high in n-type In₂O₃, even under In-rich conditions. osti.gov However, some calculations suggest that indium interstitials are the most probable type of defect, with a formation energy of 1.50 eV. uio.no Due to low migration barriers, isolated indium interstitials are not expected to be stable and would likely diffuse and form complexes with other defects or impurities if introduced under non-equilibrium conditions. osti.gov

Extrinsic Defect Engineering and Doping in this compound

Tin Doping in this compound (ITO)

Tin-doped this compound (ITO) is a widely utilized transparent conducting oxide (TCO). depaul.eduanl.gov The high conductivity of ITO is achieved by substituting indium (In³⁺) ions with tin (Sn⁴⁺) ions. This substitution introduces extra electrons into the conduction band, leading to n-type conductivity.

The defect chemistry of ITO is often described by the model proposed by Frank and Köstlin. depaul.edu This model suggests that tin atoms substitute for indium and are often bound in neutral defect complexes with interstitial oxygen (Oi), specifically as (2SnIn•Oi''). depaul.eduacs.org A portion of these complexes are considered "reducible," meaning the interstitial oxygen can be removed under reducing conditions, which in turn frees two electrons and increases the carrier concentration. depaul.edu The formation of these neutral defect complexes can compensate for the SnIn donors, and this self-compensation mechanism can limit the maximum achievable carrier concentration. aip.orgaip.org

Experimental and theoretical studies have investigated the site preference for tin substitution. The bixbyite structure of In₂O₃ has two distinct cation sites, the b-site and the d-site. acs.organl.gov While some early models suggested a preference for the b-site, other calculations indicate that substitution at a d-site is energetically more favorable. rsc.orgresearchgate.net The clustering of tin dopants with oxygen interstitials is a key aspect of the defect structure, and the relative placement of these defects influences the material's electrical properties. depaul.edu The increase in lattice parameter with Sn doping is attributed to the electrostatic repulsion between the Sn• cations, which is not fully compensated by the oxygen interstitials. anl.gov

Research FindingMethodConclusion
Oxygen vacancies become electrically inactive for Fermi levels ~0.1 eV or more above the CBM. researchgate.netosti.govHybrid density-functional calculationsConductivity from oxygen vacancies saturates at low carrier concentrations. osti.gov
Indium vacancies are triple acceptors. researchgate.netweebly.comrsc.orgFirst-principles calculationsThey act as compensation centers in n-type In₂O₃. researchgate.netweebly.comresearchgate.net
Anion Frenkel pair formation energy is 3.2 eV per defect. acs.orgMott-Littleton approachThis is the lowest energy ionic disorder, favored by intrinsic anion vacancy sites. rsc.orgacs.org
Schottky defect formation energy is 4.4 eV. acs.orgInteratomic pair potentialLess thermodynamically stable than anion Frenkel pairs. acs.org
Interstitial indium creates a shallow donor level. aip.orgresearchgate.netkwansei.ac.jpFirst-principles molecular orbital calculationA primary source of n-type conductivity, especially when associated with an oxygen vacancy. aip.orgresearchgate.netkwansei.ac.jp
Tin doping creates neutral (2SnIn•Oi'') defect complexes. depaul.eduacs.orgFrank and Köstlin model, DFTThese complexes compensate Sn donors, and removing Oi increases conductivity. depaul.edu
Structural Impact of Sn Doping on this compound Lattice

Tin (Sn) is the most common dopant for In₂O₃, creating indium tin oxide (ITO), the industry-standard transparent conductor. The incorporation of tin into the this compound lattice induces several structural changes.

This compound crystallizes in a cubic bixbyite structure (space group Ia-3), which can be conceptualized as a 2 x 2 x 2 supercell of the fluorite structure with one-quarter of the anion sites vacant. rsc.org This results in two distinct cation sites, denoted as 8b and 24d in Wyckoff notation. rsc.org When tin is introduced, it substitutes for indium atoms. Theoretical calculations suggest that at low doping levels (below ~4 at. %), Sn dopants preferentially occupy the 8b sites. aip.org As the doping concentration increases, they begin to occupy the 24d sites as well, due to the saturation of the 8b positions. aip.org

The substitution of In³⁺ by Sn⁴⁺ introduces an excess positive charge, which can be compensated in a few ways, one of which is the incorporation of excess oxygen into the structural vacancies of the bixbyite lattice. aip.org This process can lead to an increase in the lattice parameter. The increase is attributed to the electrostatic repulsion between the Sn⁴⁺ cations, which is not fully compensated by the interstitial oxygen anions. anl.gov Consequently, reducing the oxygen partial pressure during or after deposition can lead to the removal of these interstitial oxygen anions, further expanding the lattice. anl.gov

Parameter Observation References
Sn Dopant Site Preference Preferentially 8b sites at low concentrations (<4 at. %), then 24d sites. aip.org
Lattice Parameter Increases with Sn doping due to electrostatic repulsion of Sn⁴⁺ ions. anl.gov
Phase Purity Maintains single-phase cubic bixbyite structure for Sn content up to 60 at. %. aip.org
Defect Clustering of Substitutional Tin and Interstitial Oxygen in ITO

The electrical conductivity of ITO is not solely dependent on the concentration of Sn dopants but is intricately linked to the formation of defect clusters involving substitutional tin (SnIn) and interstitial oxygen (Oi). The Frank and Köstlin model provides a foundational understanding of this phenomenon, postulating that Sn atoms cluster with interstitial oxygen to form neutral defect complexes, denoted as (2SnIn•Oi'')x. anl.govdepaul.edu

These defect clusters are categorized as "reducible" and "non-reducible". researchgate.net Reducible clusters are those where the interstitial oxygen is loosely bound and can be removed under reducing conditions (e.g., annealing in a vacuum or a reducing atmosphere). depaul.edu This removal process frees two electrons, thereby increasing the carrier concentration and enhancing conductivity. anl.govdepaul.edu Non-reducible clusters, on the other hand, bind the interstitial oxygen more tightly, even under highly reducing conditions. depaul.edu

First-principles density functional theory (DFT) calculations have provided further insight into the structure of these clusters. These studies show that the experimentally observed position of interstitial oxygen is plausible only when it is clustered with SnIn defects. depaul.edu The number of tin dopants in the vicinity of an interstitial oxygen atom significantly affects how strongly it is bound, a consequence of Coulombic interactions. researchgate.net It is postulated that oxygen interstitials become non-reducible when they are clustered with three or more SnIn defects. researchgate.net This aggregation of reducible clusters to share tin atoms occurs at higher doping levels. researchgate.net

Atomistic simulations have also been employed to investigate the energetics of these defect clusters. These studies have found that tin dopants preferentially substitute on the 24d crystallographic site in the bixbyite unit cell when clustered with an oxygen interstitial, which is in agreement with experimental findings. rsc.orgrsc.org

Defect Cluster Type Composition Behavior under Reduction References
Reducible (2SnIn•Oi'')xDecomposes, releasing electrons and increasing conductivity. anl.govdepaul.edu
Non-reducible Aggregates of (2SnIn•Oi'')x, possibly with ≥3 SnInStable, does not contribute to increased conductivity. researchgate.net

Hafnium Doping in this compound

Hafnium (Hf) has been explored as a dopant for this compound. Similar to other dopants, Hf is expected to substitute for In³⁺ ions in the In₂O₃ lattice. The introduction of Hf can influence the structural properties of the resulting films. The specific effects of hafnium doping on the defect chemistry are an area of ongoing research.

Molybdenum Doping in this compound

Molybdenum (Mo) has emerged as a promising n-type dopant for In₂O₃, with studies showing that Mo-doped In₂O₃ (IMO) can exhibit high charge carrier mobilities. liverpool.ac.uk

X-ray diffraction (XRD) studies confirm that IMO thin films crystallize in the cubic bixbyite structure of In₂O₃, typically with a preferred orientation along the (222) plane. scientific.netresearchgate.net However, at higher Mo doping levels (e.g., 1.25 and 2 at. %), the preferred orientation can shift to the (400) plane. researchgate.net The introduction of Mo can also lead to changes in the film's microstructure, with some studies reporting nearly spherical morphology for thin films with grain sizes in the range of 20-40 nm. scientific.netresearchgate.net

The doping mechanism of Mo in In₂O₃ is a subject of interest. It is proposed that Mo⁶⁺ can substitute for In³⁺ ions in the lattice. researchgate.net For Mo dopant concentrations below 0.5 at. %, this substitution leads to an increase in carrier concentration. researchgate.net However, at higher concentrations, the solubility limit of Mo in In₂O₃ may be exceeded, leading to increased lattice distortion and electron scattering. researchgate.net

A key aspect of Mo doping is its effect on the electronic band structure. Unlike Sn, where the Sn 5s states hybridize with the In 5s states at the bottom of the conduction band, there is very little hybridization between the Mo 4d states and the In 5s states. acs.org This is because such interactions are symmetry-forbidden. As a result, the conduction path is spatially separated to some degree from the donor sites, leading to reduced ionized impurity scattering and consequently, enhanced carrier mobility compared to tin-doped this compound (ITO). acs.org Density functional theory calculations suggest that substitutional Mo traps two electrons in localized states within the bandgap, acting as a single-electron donor. acs.org

Property Observation with Mo Doping References
Crystal Structure Cubic bixbyite, preferred orientation can shift from (222) to (400) at higher doping. scientific.netresearchgate.netresearchgate.net
Doping Mechanism Mo⁶⁺ substitutes In³⁺, acting as a single-electron donor. researchgate.netacs.org
Carrier Mobility Enhanced due to reduced ionized impurity scattering. acs.org
Electronic Structure Minimal hybridization of Mo 4d and In 5s states at the conduction band minimum. acs.org

Zirconium Doping in this compound

Zirconium (Zr) is another effective n-type dopant for In₂O₃, forming zirconium-doped this compound (IZRO). The incorporation of Zr influences the material's structural and defect properties.

XRD analysis confirms that Zr-doped In₂O₃ maintains the cubic bixbyite-type structure of the host lattice. mrforum.com Density functional theory (DFT) calculations show a slight expansion of the lattice constant upon Zr doping. scispace.com For instance, substituting one of thirty-two In atoms with Zr (a doping concentration of 3.125%) was found to increase the lattice parameter from 10.30 Å to 10.31 Å. scispace.com Zirconium acts as a shallow donor by substituting In³⁺ with Zr⁴⁺, which generates one free electron per Zr atom. scispace.com

A key characteristic of zirconium is its strong binding affinity for oxygen. mdpi.com This property can be leveraged to control the concentration of oxygen vacancies, which are intrinsic defects in In₂O₃. By inhibiting the formation of oxygen vacancies, Zr doping can reduce the density of defect states. mdpi.comresearchgate.net This can lead to improved crystallinity of the In₂O₃ films. mdpi.com Studies have shown that Zr doping can improve the relative density of the films and that an optimal Zr concentration can minimize the number of oxygen vacancies. mdpi.com For example, a 10 at. % Zr doping concentration annealed at 400 °C was found to have the lowest number of oxygen vacancies. mdpi.com

Property Observation with Zr Doping References
Crystal Structure Maintains cubic bixbyite structure with a slight lattice expansion. mrforum.comscispace.com
Doping Mechanism Zr⁴⁺ substitutes In³⁺, acting as a shallow donor. scispace.com
Defect Chemistry Inhibits the formation of oxygen vacancies due to strong Zr-O bonding. mdpi.comresearchgate.net
Crystallinity Can improve crystallinity and relative density of the films. mdpi.com

Chromium Doping in this compound Diluted Magnetic Semiconductors

The introduction of transition metals like chromium (Cr) into In₂O₃ has been explored to induce diluted magnetic semiconductor (DMS) properties. The structural and magnetic properties of Cr-doped In₂O₃ are highly dependent on the synthesis conditions and dopant concentration.

X-ray diffraction studies have confirmed that Cr-doped In₂O₃ thin films can be grown in a single-phase cubic bixbyite structure with no detectable secondary phases of chromium or chromium oxides. mdpi.com This indicates that Cr ions are incorporated into the In₂O₃ host lattice. mdpi.comaip.org Structural analysis suggests that Cr ions substitute for In³⁺ sites. aip.org This substitution can lead to a decrease in the average grain size compared to pure In₂O₃ films. mdpi.com

The magnetic properties of Cr-doped In₂O₃ are a subject of debate. While some studies report room-temperature ferromagnetism, the origin of this behavior is not fully understood. mdpi.comaip.org One proposed mechanism is carrier-mediated ferromagnetism. However, observations of decreasing carrier concentration with increasing Cr doping, while ferromagnetism is still present, suggest that the ferromagnetism is not directly induced by mediated carriers. aip.org An alternative explanation is that the ferromagnetism originates from electrons bound in defect states associated with oxygen vacancies. aip.org The presence of oxygen vacancies in doped films has been revealed by X-ray photoelectron spectroscopy. mdpi.com The magnetic behavior can also be influenced by the growth conditions, such as the oxygen partial pressure during deposition, which in turn affects the concentration of oxygen vacancies. missouristate.edu

Property Observation with Cr Doping References
Crystal Structure Single-phase cubic bixbyite, with Cr substituting In³⁺ sites. mdpi.comaip.org
Microstructure Can lead to a decrease in average grain size. mdpi.com
Magnetic Properties Room-temperature ferromagnetism observed, but its origin is debated. mdpi.comaip.org
Role of Defects Oxygen vacancies are believed to play a crucial role in the observed ferromagnetism. aip.org

Bismuth Substitution in this compound

Bismuth (Bi) has also been investigated as a substituent in the this compound lattice. Studies on Bi-doped In₂O₃ (BIO) have shown that the resulting material can retain the fundamental structure of the host material while exhibiting modified properties.

Scanning electron microscopy (SEM) of Bi-doped In₂O₃ nanospheres has shown a similar morphology to pure In₂O₃ nanospheres, with diameters in the range of 500-800 nm. researchgate.net X-ray diffraction (XRD) patterns of as-synthesized BIO nanospheres correspond to the standard card of cubic In₂O₃, indicating that the introduction of bismuth does not alter the primary crystal structure. researchgate.net Energy-dispersive X-ray (EDX) analysis confirms the presence of Bi, In, and O, suggesting that the Bi element is incorporated into the In₂O₃ lattice. researchgate.net

The specific effects of Bi substitution on the defect chemistry and the electronic and optical properties of this compound are areas of ongoing investigation.

Surface Structure and Termination of this compound

The surface of this compound (In₂O₃) presents a complex landscape that is crucial for its application in catalysis, gas sensing, and electronics. The arrangement of atoms at the surface, which often differs from the bulk structure, dictates its chemical and physical properties.

Low Index Surfaces of this compound (e.g., (100), (110), (111))

This compound typically crystallizes in a body-centered cubic bixbyite structure. acs.orgwanggenerator.com The properties of its low-index surfaces—(100), (110), and (111)—have been investigated through theoretical and experimental methods.

Density functional theory (DFT) calculations have shown that the surface energies of these principal terminations follow the order γ(100) > γ(110) > γ(111). rsc.orgrsc.org This indicates that the (111) surface is the most thermodynamically stable. rsc.orgrsc.orgaip.org This finding is supported by experimental observations where (111) facets spontaneously form on other low-index terminations of epitaxially grown In₂O₃ single crystals. aip.org

The nature of these surfaces varies significantly:

The (100) surface is a type III polar surface, which requires reconstruction to suppress a surface dipole moment. researchgate.net This can involve micro-faceting, leading to either oxygen or indium terminations. researchgate.net The oxygen-terminated reconstructed (100) surface is energetically more favorable than the indium-terminated one. researchgate.net

The (110) surface is a non-polar, type I termination, composed of stacked charge-neutral layers. rsc.org

The (111) surface is also non-polar, but it is a type II quadrupolar termination. rsc.org It features a relaxed bulk termination and is known for its remarkable structural stability. tuwien.at It does not typically undergo reconstruction. tuwien.at

The work functions of these surfaces are also distinct, with calculated ionization potentials of 7.94 eV for the reconstructed (100) surface, 6.69 eV for the (110) surface, and 7.22 eV for the (111) surface. rsc.orgresearchgate.net This variation highlights how surface morphology can be used to tune the surface potential of this compound. rsc.orgresearchgate.net

Properties of Low-Index In₂O₃ Surfaces
Surface IndexSurface TypeRelative StabilityCalculated Ionization Potential (eV)Key Characteristics
(111)Non-polar, Type IIMost Stable7.22 rsc.orgresearchgate.netThermodynamically favored, structurally stable, relaxed bulk termination. rsc.orgrsc.orgaip.orgtuwien.at
(110)Non-polar, Type IIntermediate6.69 rsc.orgresearchgate.netComposed of charge-neutral stacked layers. rsc.org
(100)Polar, Type IIILeast Stable7.94 rsc.orgresearchgate.netRequires reconstruction to achieve stability; can be In- or O-terminated. researchgate.net

Surface Reconstruction and Relaxation of this compound

To achieve stability, surface atoms often rearrange in a manner different from the bulk crystal, a phenomenon known as surface reconstruction and relaxation.

For the polar (100) surface , a basic reconstruction that involves shifting half of the terminating atoms from the top to the bottom of the repeating unit is necessary to stabilize the surface. researchgate.net This leads to the possibility of either oxygen or indium terminations. researchgate.net Atomically-resolved Scanning Tunneling Microscopy (STM) has suggested that surface oxygen atoms on the (001) surface can undergo dimerization. aip.org

In contrast, the In₂O₃(111) surface is notable for its stability and typically exhibits a relaxed bulk termination without reconstruction. acs.orgtuwien.at The relaxation involves concerted layer breathing due to the loss of atomic coordination. researchgate.net However, under certain conditions, such as annealing in an ultra-high vacuum, the (111) surface can form an adatom-covered structure. acs.org DFT calculations show that indium adatoms can reside in threefold oxygen hollow sites. ucl.ac.uk The relaxation of the surface structure is a critical step in theoretical modeling to ensure atoms are in a local energy minimum. mdpi.com

Complexity of Atomic Arrangement on this compound Surfaces

The atomic arrangement on this compound surfaces, particularly the stable (111) surface, is notably complex. The In₂O₃(111) surface has a large unit cell (with a lattice constant of 1.43 nm) and exhibits a multitude of inequivalent oxygen and indium sites. acs.orgtuwien.at

Specifically, the unreconstructed (1x1) structure of the In₂O₃(111) surface has both 5- and 6-fold coordinated indium (In) atoms and 3- and 4-fold coordinated oxygen (O) atoms exposed. acs.org Within a single unit cell, there are 16 In atoms that fall into six distinct categories and four different types of 3-fold coordinated oxygen atoms. acs.org This chemical heterogeneity across the large unit cell creates a varied landscape for surface reactions. acs.orgnih.gov For instance, the corrugation of the In₂O₃ surface plays a significant role in the restructuring of deposited metal layers, where some oxygen atoms can be stripped from the oxide. researchgate.net

Water and Oxygen Speciation on this compound Surfaces

The interaction of water and oxygen with this compound surfaces is fundamental to its performance in applications like gas sensing and catalysis.

Oxygen Speciation: The stoichiometry of the In₂O₃ surface is dependent on the oxygen chemical potential. arxiv.org Under highly oxidizing conditions, the surface can feature dimerized oxygen atoms, forming peroxo-like species. arxiv.org Photoelectron spectroscopy studies have identified a shoulder at a higher binding energy in the O 1s core level after oxidation, which is indicative of a surface peroxide species. arxiv.org Conversely, under reducing conditions (such as annealing in a vacuum), an indium-terminated surface becomes favorable. arxiv.org

Water Speciation: The interaction with water is also highly dependent on the surface structure. On the complex In₂O₃(111) surface, water adsorption is highly site-specific. Experiments and DFT calculations show that the first few water molecules dissociate at a specific area of the unit cell, forming hydroxyl (OH) groups. acs.orgnih.gov These dissociated water molecules result in two types of hydroxyls: one where the proton adsorbs onto a lattice oxygen atom (surface OH) and another where the OH group from the water molecule adsorbs between indium atoms (water OH). acs.org High-resolution atomic force microscopy (AFM) can distinguish between these species. acs.org Further water molecules may adsorb molecularly in adjacent regions or pile up above the initial hydroxyl layer. acs.orgnih.gov Interestingly, despite having undercoordinated In and O sites, other parts of the (111) unit cell remain unfavorable for water adsorption, creating "hydrophobic pockets". tuwien.atnih.gov Studies on indium surfaces have shown that water can dissociate even at low temperatures, with OH⁻ being the initial major species. researchgate.net Pure In₂O₃ also becomes OH⁻ terminated after water exposure. researchgate.net

Advanced Characterization Techniques for Structural and Defect Analysis of this compound

A variety of advanced techniques are employed to investigate the intricate crystal structure and defects of this compound.

X-ray Diffraction (XRD) for this compound Crystal Structure

X-ray diffraction (XRD) is a primary and powerful tool for determining the crystal structure of this compound. XRD analysis of In₂O₃ typically confirms its body-centered cubic bixbyite structure (space group Ia-3). wanggenerator.comaip.orgresearchgate.net

XRD patterns of In₂O₃ feature characteristic diffraction peaks corresponding to specific crystallographic planes. For instance, in polycrystalline samples, peaks corresponding to the (211), (222), (400), (440), and (622) planes are commonly observed. scirp.org The precise positions and widths of these peaks provide valuable information:

Lattice Constant: The angular positions of the diffraction peaks allow for a precise calculation of the material's lattice constant. For example, XRD measurements have been used to revise the lattice constant of In₂O₃ to 10.1150(5) Å from a previously accepted value of 10.117 Å. arxiv.org

Crystallinity and Phase Purity: The sharpness and intensity of the XRD peaks indicate the degree of crystallinity. researchgate.net Broad peaks can suggest the presence of nanocrystalline material or an amorphous phase, while sharp peaks are characteristic of a well-crystallized structure. acs.org The technique is also essential for confirming phase purity. researchgate.net

Crystallite Size: The width of the diffraction peaks can be used to estimate the average size of the crystallites (or nanoparticles) using the Scherrer equation. researchgate.net

Phase Transitions: XRD is crucial for studying structural changes under different conditions. High-pressure XRD studies have shown that In₂O₃ undergoes a phase transition from its cubic bixbyite structure to a hexagonal corundum-type structure at pressures above 12.8–15.3 GPa. aip.org

Thin Film Analysis: For thin films, grazing incidence XRD (GIXRD) is often used to analyze the crystal structure. acs.org The technique can reveal the onset of crystallinity as a function of deposition temperature, distinguishing between amorphous and crystalline films. acs.org

XRD Data for Cubic Bixbyite In₂O₃
Crystallographic Plane (hkl)Typical 2θ Position (Cu Kα)Significance
(222)~30.8° scirp.orgOften the most intense peak, confirming the bixbyite structure.
(400)~35.8° scirp.orgIndicates the cubic lattice.
(440)~51.3° scirp.orgConfirms long-range crystalline order.
(622)~61.0° scirp.orgRepresents higher-order diffraction, visible in well-crystallized samples.

Selected Area Electron Diffraction (SAED) of this compound Nanostructures

Selected Area Electron Diffraction (SAED) is a powerful technique to determine the crystal structure of nanomaterials. In the study of this compound nanostructures, SAED patterns consistently reveal a crystalline cubic structure. thaiscience.info The patterns often exhibit spotty rings, which is characteristic of the polycrystalline nature of the nanostructures. rsc.org An increase in calcination temperature during synthesis leads to stronger, more defined spotty patterns, indicating a higher degree of crystallinity and larger particle size. thaiscience.info

The interplanar spacings (d-spacings) calculated from SAED patterns are in good agreement with standard data for cubic In₂O₃ (JCPDS: 71-2195). thaiscience.info This confirms that the synthesized nanoparticles possess the expected bixbyite crystal structure. For instance, studies have identified diffraction spots corresponding to the (001), (112), and (110) planes in In₂O₃ octahedral structures. researchgate.net SAED has also been employed to characterize the crystal structure of tin-doped this compound (ITO) nanostructures. hku.hk In some cases, SAED patterns have confirmed that as-synthesized In₂O₃ nanorods are polycrystalline. rsc.org

The following table summarizes representative interplanar spacings for this compound nanoparticles calcined at 550°C, as determined by SAED, and compares them to standard reference values.

(hkl) PlaneExperimental d-spacing (nm) thaiscience.infoStandard d-spacing (nm) (JCPDS: 71-2195) thaiscience.info
(211)0.41320.4130
(222)0.29210.2921
(400)0.25110.2529
(440)0.17890.1788
(622)0.15230.1526

High-Resolution Transmission Electron Microscopy (HRTEM) for this compound Microstructure

High-Resolution Transmission Electron Microscopy (HRTEM) provides direct visualization of the atomic lattice of materials, offering invaluable insights into the microstructure of this compound. HRTEM images of In₂O₃ nanoparticles clearly show lattice fringes, confirming their crystalline nature. thaiscience.info For instance, a measured fringe distance of 0.288 nm corresponds to the lattice spacing of the (104) plane of hexagonal In₂O₃. rsc.org In other studies, lattice distances of 0.5021 nm, 0.3483 nm, and 0.2763 nm have been observed. thaiscience.info

HRTEM has been instrumental in distinguishing between different phases and structures. For example, it has been used to identify crystalline zinc oxide nanoparticles with ordered atomic planes from amorphous this compound in composite materials. frontiersin.org In In₂O₃-InN composites, HRTEM has revealed well-defined lattice spacings at the interface, indicating the formation of an n-n heterojunction between In₂O₃ (222) and InN (002). researchgate.net The technique can also reveal the morphology of nanostructures, such as the overlapped polyhedral shape of particles in as-deposited films and their rearrangement into smaller particles upon annealing. scirp.org

X-ray Absorption Fine Structure (XAFS) for this compound Local Structure

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful tool for probing the local atomic environment of a specific element within a material. It encompasses both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES studies of this compound are sensitive to the coordination number of the indium atoms. researchgate.net For instance, it can distinguish between the fourfold coordination typical of indium nitride-like structures and the sixfold coordination found in this compound-like structures. researchgate.net This technique has been used to confirm the valence state of cations in zinc-indium-tin oxide (ZITO) films, indicating that Zn, In, and Sn have valences of +2, +3, and +4, respectively. northwestern.edu The similarity in In K-edge and Sn K-edge XANES spectra suggests an octahedral geometry around both In and Sn ions. northwestern.edu

EXAFS provides information on interatomic distances, coordination numbers, and the degree of disorder in the local structure. northwestern.edu In tin-doped In₂O₃, EXAFS investigations at the indium K-edge have shown that the indium atomic environment is modified by the doping, with disorder in the first oxygen polyhedron and the metallic In-In coordination shells, even at low tin concentrations. researchgate.net In Co-doped this compound films, XAFS has been crucial in determining whether the cobalt dopant is substituted into the host lattice or segregated into metallic clusters or secondary phases. csic.es

X-ray Photoelectron Spectroscopy (XPS) for this compound Surface Composition and Speciation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nm of a material's surface. wikipedia.org Analyzing indium and its compounds with XPS can be challenging due to the small shifts in the binding energies of the commonly used In 3d₅/₂ core line. xpsfitting.com

Despite this challenge, XPS is widely used to study this compound. A survey XP spectrum provides information on all detectable elements present on the surface. libretexts.org High-resolution scans of individual elemental peaks can then distinguish between different chemical states. libretexts.org For example, the In 3d core line spectra for various indium compounds show slight variations in binding energy. researchgate.net The position and shape of the In M₄,₅N₄,₅N₄,₅ Auger electron signal can also be useful for speciation, especially in mixed systems. xpsfitting.com

In the study of this compound, the O 1s spectrum is also informative. The lattice oxide peak is typically narrower than the defect oxide or hydroxide (B78521) peak. researchgate.net XPS has been used to investigate aerosol samples containing indium, allowing for the chemical speciation of the aerosol constituents. kit.edu It has also been used to compare the surface and bulk composition of these aerosol particles. kit.edu

The following table shows average literature values for the In 3d₅/₂ binding energy in various indium compounds.

CompoundAverage In 3d₅/₂ Binding Energy (eV) xpsfitting.comStandard Deviation (eV) xpsfitting.com
In443.70.2
In₂O444.10.2
InOOH444.50.2
In(OH)₃444.90.2
In₂O₃444.40.3
In₂S₃444.80.2
InCl₃445.90.3
InN444.00.3

Raman Spectroscopy for this compound Structural and Adsorbate Analysis

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a material, making it useful for structural characterization and the analysis of adsorbates. For cubic bixbyite In₂O₃, with space group Ia3, 22 Raman-active modes are theoretically expected, though typically only around six are observed. researchgate.net Commonly observed Raman peaks for cubic In₂O₃ appear at approximately 133, 306, 366, 496, and 630 cm⁻¹. researchgate.net

Raman analysis has been used to confirm the cubic structure of pure and tin-doped In₂O₃ nanowires. scispace.comcapes.gov.brresearchgate.net In doped samples, the presence of the dopant can lead to disorder effects, evidenced by a breakdown of the Raman selection rules. scispace.comcapes.gov.brresearchgate.net High-pressure Raman spectroscopy studies have shown a phase transition from the cubic phase to a high-pressure phase, which appears to be disordered based on the broadness of the Raman peaks. researchgate.net

Operando Raman spectroscopy, combined with other techniques, has been employed to study the gas-sensing mechanisms of this compound. For instance, during ethanol (B145695) sensing at 190°C, Raman spectra revealed the presence of surface acetate (B1210297) and reduced this compound. acs.org At higher temperatures (325°C), the surface is characterized by carbon species in the absence of oxygen. acs.org

Operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for this compound Surface Species

Operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for studying the surface chemistry of materials under reaction conditions. It allows for the real-time identification of surface species and reaction intermediates.

In the context of this compound-based gas sensors, operando DRIFTS has provided significant insights into sensing mechanisms. semanticscholar.org For example, during CO exposure, DRIFTS measurements have shown a reduction of the In₂O₃ surface, indicated by a decrease in the intensity of In-O bands between 1560 and 1000 cm⁻¹. semanticscholar.org Studies have also identified different types of hydroxyl (OH) groups on the surface of various In₂O₃ materials, which influences their response to humidity. semanticscholar.org

In the hydrogenation of CO₂, operando DRIFTS has been used to observe surface species formed during the reaction over this compound catalysts. nih.gov Infrared peaks observed between 900 and 1100 cm⁻¹ after CO₂ adsorption are attributed to the interaction of CO₂ with oxygen vacancies on the In₂O₃ surface. nih.gov Furthermore, DRIFTS studies on hydroxy-rich In₂O₃ films for NO₂ sensing have shown that at 100°C, NO₂ is adsorbed as nitrite (B80452) (NO₂⁻), while at 200°C, both nitrite and nitrate (B79036) (NO₃⁻) are present. acs.org

Scanning Tunneling Microscopy (STM) and Non-Contact Atomic Force Microscopy (nc-AFM) for this compound Surface Topography

Scanning Tunneling Microscopy (STM) and Non-Contact Atomic Force Microscopy (nc-AFM) are high-resolution scanning probe techniques that provide topographic images of surfaces at the atomic scale. specs-group.com STM relies on the quantum mechanical tunneling effect and is applicable to conductive or semiconducting surfaces, while nc-AFM measures forces between a sharp tip and the surface and can be used on both conductors and insulators. beilstein-journals.orgrun.edu.ng

These techniques are invaluable for studying the surface structure and defects of oxides. beilstein-journals.org They can be operated in ultrahigh vacuum (UHV) and at low temperatures to achieve high stability and resolution. beilstein-journals.org While specific STM and nc-AFM studies focusing solely on this compound surface topography are not extensively detailed in the provided context, the principles of these techniques are broadly applicable to oxide surfaces. For instance, they have been used to study point defects in magnesium oxide and line defects in aluminum oxide. beilstein-journals.org The combination of nc-AFM and STM allows for simultaneous acquisition of topographic and electronic information. beilstein-journals.org

Electronic and Optoelectronic Research on Indium Oxide

Electronic Band Structure Engineering in Indium Oxide

The electronic band structure of a material is fundamental to its electronic and optical properties. For this compound (In₂O₃), significant research has been dedicated to understanding and manipulating its band structure to optimize its performance in various electronic and optoelectronic devices.

The nature of the band gap in this compound has been a subject of considerable discussion in the scientific community. researchgate.netmaterialsmodeling.org A material's band gap can be either direct or indirect, which dictates its efficiency in absorbing and emitting light. In a direct band gap semiconductor, the top of the valence band and the bottom of the conduction band occur at the same momentum value (k-vector), allowing for efficient photon absorption without a change in momentum. researchgate.net Conversely, in an indirect band gap material, these points are at different momentum values, requiring the involvement of a phonon to conserve momentum during a photon-induced electronic transition. researchgate.netaip.org

For this compound, experimental and theoretical studies have suggested the presence of both direct and indirect transitions. Optical measurements have indicated a direct band gap, with reported values around 3.75 eV. aip.orgaip.org This direct transition is believed to occur at the Γ point (k=0) in the Brillouin zone. aip.orgd-nb.info However, there is also evidence for an indirect band gap that is approximately 0.9 to 1.1 eV smaller than the direct gap. researchgate.netmaterialsmodeling.orgcapes.gov.br Some studies have reported indirect-forbidden transitions with an energy gap of about 2.619 eV, assisted by a phonon of 0.069 eV. aip.orgaip.org The existence of this indirect gap has been attributed to the strong mixing of oxygen 2p and indium 4d orbitals away from the Γ point. materialsmodeling.orgd-nb.infocapes.gov.br

Table 1: Reported Band Gap Values for this compound

Band Gap Type Energy Value (eV) Reference
Direct 3.75 aip.orgaip.org
Direct 3.5 (±0.1) researchgate.net
Direct ~3.6 d-nb.info
Direct (bixbyite) 2.93 (±0.15) st-andrews.ac.uk
Direct (rhombohedral) 3.02 (±0.15) st-andrews.ac.uk
Indirect 2.619 aip.orgaip.org
Indirect 2.1 (±0.2) researchgate.net

The conduction band of this compound is a key factor in its high electrical conductivity and transparency. The bottom of the conduction band is primarily composed of the extended, spherically symmetric 5s orbitals of the indium cations, with a smaller contribution from oxygen 2p orbitals. frontiersin.orgaps.org This s-orbital character leads to a highly dispersive conduction band, which means that the energy of the band changes significantly with the wave vector (k). frontiersin.orgaps.org

A significant consequence of this strong dispersion is a small electron effective mass (m*). frontiersin.org The effective mass is inversely related to the curvature of the band; a more curved, highly dispersive band results in a lower effective mass. This low effective mass is a primary reason for the high electron mobility observed in this compound, as mobility is inversely proportional to the effective mass. frontiersin.org The s-orbital character also makes the conduction pathways less sensitive to the structural disorder found in amorphous phases, allowing amorphous this compound to maintain relatively high mobility. frontiersin.org

Theoretical models and tight-binding analysis suggest that the electron transport pathway is dominated by the direct overlap of s-orbitals between neighboring indium atoms, rather than through an indirect overlap involving oxygen p-orbitals. frontiersin.org The conduction band minimum is consistently located at the Γ point of the Brillouin zone. d-nb.inforesearchgate.net

Strain engineering is a powerful technique to modify the electronic properties of semiconductor materials by intentionally inducing lattice strain. aip.orgosti.gov In this compound thin films, misfit epitaxial strain, which arises from the lattice mismatch between the film and the substrate, can be used to manipulate the electronic band structure. aip.org

Studies on hetero-epitaxial cubic In₂O₃ epilayers have shown that biaxial strain can significantly alter transport properties. aip.org For instance, applying biaxial tensile strain has been shown to remarkably enhance electron mobility. aip.org This enhancement is attributed to a strain-mediated modification of the band structure, specifically a reduction in the electron's effective mass. aip.org The tensile strain can also lead to an increase in the unit cell volume, which decreases the density of states near the Fermi level. aip.org

Conversely, compressive strain can also be utilized. Uniaxial compressive strain along the researchgate.net direction has been found to suppress the formation of oxygen vacancies, which in turn reduces the carrier concentration. aip.org First-principles calculations confirm that while uniaxial lattice contraction along researchgate.net can increase the band gap by raising the conduction band, the simultaneous lattice expansion in the (111) plane due to substrate mismatch can result in a net decrease of the band gap. researchgate.net This demonstrates that strain provides a versatile tool to tune the band gap and, consequently, the electronic and optical properties of this compound films. aip.orgresearchgate.net Research on other oxide systems has also shown that uniaxial strain can drive orbital hybridization in ways not accessible through traditional multi-axis strain effects. osti.gov

Conduction Band Characteristics of this compound

Charge Carrier Transport in this compound Semiconductors

The movement of charge carriers, primarily electrons, governs the electrical conductivity of this compound. Understanding the mechanisms of charge transport, including carrier concentration and mobility, is crucial for its application in transparent electronics.

Nominally undoped this compound inherently exhibits n-type conductivity, meaning that the majority charge carriers are electrons. aip.orgosti.govresearchgate.net This unintentional conductivity has been a long-standing topic of research and is generally attributed to the presence of native point defects in the crystal lattice. osti.govresearchgate.netaip.org

The primary defects considered responsible for donating electrons to the conduction band are oxygen vacancies (Vₒ) and indium interstitials (Inᵢ). aip.orgosti.govresearchgate.net The concentration of these defects can be influenced by the growth or annealing conditions, particularly the oxygen partial pressure. osti.govresearchgate.net Reducing conditions (low oxygen pressure) tend to increase the formation of oxygen vacancies and indium interstitials, leading to higher electrical conductivity. osti.gov

However, there is ongoing debate about the precise origin. Some first-principles calculations suggest that isolated oxygen vacancies may act as deep donors, meaning their energy levels are too far below the conduction band minimum to contribute significantly to the free electron concentration at room temperature. osti.govaip.orgscilit.com Instead, these studies propose that interstitial indium is a more likely source, forming a shallow donor level close to the conduction band. aip.orgscilit.compurdue.edu It has also been suggested that a complex involving an indium interstitial associated with an oxygen vacancy can form an even shallower donor level, making the presence of oxygen vacancies essential for carrier generation, even if they are not the direct source. aip.orgscilit.com In bulk or thick films, the charge neutrality level (CNL) is located within the conduction band, which also helps explain the propensity for degenerate n-type doping. aip.org

Electron mobility (µ) is a measure of how quickly an electron can move through a material under an electric field, and it is a critical parameter for high-performance transistors and transparent conductors. This compound is known for its high electron mobility, with room-temperature values reported to exceed 100 cm²/Vs in high-quality films. aip.orgaps.org

The mobility of electrons in this compound is limited by various scattering mechanisms that impede their flow. At or near room temperature, the dominant scattering mechanism is typically polar optical phonon scattering. aps.org This involves the interaction of electrons with lattice vibrations (phonons) in the polar crystal. As temperature increases, phonon scattering becomes more significant, causing mobility to decrease. aps.org

At lower temperatures, and depending on the material's purity and crystal quality, ionized impurity scattering (IIS) becomes the primary limiting factor. aip.orgscielo.br This type of scattering occurs when electrons are deflected by the electrostatic potential of charged defects, such as ionized donors (e.g., Sn dopants or native defects like oxygen vacancies and indium interstitials) and compensating acceptors. nih.gov In highly defective or polycrystalline films, grain boundary scattering can also play a significant role, particularly when the grain size is small. aip.org Acoustic phonon scattering is generally considered to be negligible in limiting the mobility in this compound. By controlling the defect concentration and improving crystallinity, the effects of impurity and grain boundary scattering can be minimized, allowing for the achievement of very high electron mobilities. aip.orgaps.org

Table 2: Key Parameters in Electron Transport in this compound

Parameter Typical Value/Mechanism Significance References
Unintentional Carrier Concentration (n-type) 10¹⁷–10²⁰ cm⁻³ Arises from native defects, making the material naturally conductive. researchgate.net
Electron Mobility (μ) >100 cm²/Vs (in high-quality films) High mobility enables high conductivity and device performance. aip.orgaps.org
Dominant Scattering Mechanism (Room Temp) Polar Optical Phonon Scattering Limits mobility at higher operating temperatures. aps.org
Dominant Scattering Mechanism (Low Temp) Ionized Impurity Scattering Becomes the main limiting factor as thermal vibrations decrease. aip.org
Other Scattering Mechanisms Grain Boundary, Neutral Impurity Can be significant depending on film quality and microstructure. aip.org

Percolation Conduction in Atomically Thin this compound Films

Recent advancements in materials science have enabled the development of atomically thin this compound (InOx) films, which exhibit unique electronic transport properties. In these ultra-thin films, charge transport is often dominated by a mechanism known as percolation conduction. mdpi.com This occurs when the conductive pathways within the material are not continuous but rather form a network of interconnected islands.

A 2023 study demonstrated the fabrication of high-performance thin-film transistors (TFTs) using atomically thin InOx semiconductors produced through a solution process. nih.govnih.gov By carefully controlling the molarity of the InOx solution, the thickness and bandgap of the resulting film could be tuned. nih.govnih.gov Researchers found that an optimized InOx film with a thickness of approximately 3.12 nanometers exhibited superior performance, including high field-effect mobility and a remarkable on/off current ratio. mdpi.comnih.govnih.gov

The charge transport in these optimized, atomically thin InOx films was identified as being governed by percolation conduction. mdpi.comnih.gov This is attributed to the material's low surface roughness and an appropriate concentration of charge carriers. mdpi.comnih.gov The study also highlighted the excellent stability of these TFTs under both positive and negative gate bias stress, a critical factor for practical electronic applications. mdpi.comnih.gov The ability to create such high-performance transistors through scalable and high-throughput solution-based methods opens up possibilities for next-generation electronics. mdpi.comnih.gov

Further research into nanoporous this compound films derived from sequential infiltration synthesis (SIS) has also shed light on percolation phenomena. In these materials, a clear relationship was observed between an increasing volume fraction of In2O3, larger grain size, and higher carrier mobility. This is explained by the formation of more extensive percolation pathways, longer path lengths, and greater contact area within the nanocrystalline film. osti.gov

Surface Electron Accumulation in this compound

A significant body of research has focused on the phenomenon of electron accumulation at the surface of this compound (In2O3). This intrinsic property, where a high density of electrons forms a two-dimensional electron gas (2DEG) at the surface, is crucial to the material's use in various applications, including gas sensors and transparent electronics. db-thueringen.de

Studies combining high-resolution x-ray photoemission spectroscopy, infrared reflectivity, and Hall effect measurements have confirmed the presence of this surface electron accumulation layer (SEAL) on undoped, single-crystalline In2O3. aps.org The charge neutrality level in In2O3 has been found to lie approximately 0.4 eV above the conduction band minimum, which explains this accumulation of electrons at the surface. aps.org This characteristic also accounts for the material's natural propensity for n-type conductivity and the ease with which it can be n-type doped, making it an excellent transparent conducting oxide (TCO). aps.org

The properties of this SEAL have been investigated in detail. For high-quality single-crystalline In2O3(111) films, the sheet electron concentration of the SEAL is approximately 1.5×10¹³ cm⁻² with a mobility of about 150 cm²/Vs. db-thueringen.de These properties, however, are sensitive to the surrounding environment; for instance, they are significantly reduced by oxygen-related adsorbates from the air. db-thueringen.de

The origin of this surface electron accumulation has been linked to several factors. One primary cause is the formation of surface oxygen vacancies. aip.org The energy required to create an oxygen vacancy decreases significantly near the surface, leading to a higher concentration of these defects which in turn donate electrons to the conduction band. aip.org Another contributing factor is the presence of indium ad-atoms on the surface in a +1 oxidation state. ucl.ac.uk These ad-atoms trap two electrons in a localized orbital and delocalize a third electron into the conduction band, contributing to the electron accumulation layer. ucl.ac.uk

This electron accumulation has been observed on various crystal faces of In2O3, including the bixbyite (111) and (001) surfaces, as well as the (0001) surface of rhombohedral In2O3. st-andrews.ac.uk

This compound in Transparent Conductive Oxide (TCO) Applications

This compound is a cornerstone material in the field of transparent conductive oxides (TCOs), which are essential components in a vast array of optoelectronic devices.

Indium Tin Oxide (ITO) as a Widely Used TCO

Indium tin oxide (ITO), a solid solution of this compound (In₂O₃) and tin oxide (SnO₂), is the most prevalent TCO in industrial applications. materialneutral.infowikipedia.orgnanografi.com Typically, it consists of about 74% indium, 8% tin, and 18% oxygen by weight. wikipedia.org The addition of tin as a dopant significantly enhances the electrical conductivity of the this compound matrix. smartglassworld.netnih.gov

The widespread adoption of ITO stems from its unique combination of high electrical conductivity, high optical transparency in the visible spectrum, and chemical stability. wikipedia.orgresearchgate.net These properties make it indispensable for applications such as:

Flat-panel displays: Including liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and plasma displays, where ITO serves as a transparent electrode. materialneutral.infonanografi.com

Touchscreens: The conductivity of the ITO layer allows for the detection of touch inputs on devices like smartphones and tablets. msesupplies.com

Solar cells: ITO is used as a transparent front electrode to allow sunlight to reach the active layer while efficiently collecting charge carriers. researchgate.netmsesupplies.com

Smart windows and energy-saving glass: ITO coatings can reflect infrared radiation (heat) while transmitting visible light, contributing to energy efficiency. nanografi.comkeelingwalker.co.uk They are also used in defrosting systems for aircraft and vehicle windows. materialneutral.infonanografi.com

Antistatic coatings and EMI shielding: Its conductivity helps to dissipate static charges and shield against electromagnetic interference. materialneutral.infonanografi.com

ITO is typically deposited as a thin film on substrates like glass or plastic using techniques such as physical vapor deposition (PVD), including magnetron sputtering and electron beam evaporation. wikipedia.org

Conductivity-Transparency Trade-offs in this compound Films

A fundamental challenge in the design and application of TCOs, including those based on this compound, is the inherent trade-off between electrical conductivity and optical transparency. wikipedia.org Generally, increasing the conductivity of a TCO film leads to a decrease in its transparency, particularly in the infrared region of the spectrum. wikipedia.orgaip.org

This trade-off arises from the physical mechanisms that govern these two properties:

Conductivity: The electrical conductivity of a semiconductor like this compound is proportional to the concentration of free charge carriers (electrons) and their mobility. To increase conductivity, one can either increase the thickness of the film or increase the concentration of charge carriers through doping. wikipedia.org

Transparency: High transparency in the visible range requires a material to have a wide bandgap, preventing the absorption of photons and the excitation of electrons from the valence band to the conduction band. smartglassworld.net However, a high concentration of free electrons, which is beneficial for conductivity, can lead to free carrier absorption, a process where photons are absorbed by the electrons in the conduction band. This absorption is more pronounced at longer wavelengths, such as in the near-infrared (NIR) region. acs.org

Therefore, optimizing an this compound-based TCO involves finding a delicate balance. Increasing the film's thickness or the dopant concentration will improve conductivity but at the cost of reduced transparency due to increased light absorption and potential for light scattering. wikipedia.orgspie.org For instance, research on tin-doped this compound has shown that as films are annealed to increase conductivity by creating more oxygen vacancies, the optical transmission can decrease. aip.org This compromise is a critical consideration for every application, with the ideal balance depending on the specific requirements of the device. unict.it

Doping Strategies for Enhanced this compound TCO Performance

Cationic Doping:

Tin (Sn): As discussed, tin is the most common dopant for this compound, creating ITO. Tin (Sn⁴⁺) atoms substitute for indium (In³⁺) ions in the crystal lattice, donating a free electron to the conduction band, thereby increasing the carrier concentration. mdpi.com

Other Metals: Researchers have explored a variety of other metal dopants to tailor the properties of this compound. The goal is often to find dopants that can enhance carrier mobility, which allows for high conductivity even at lower carrier concentrations, thus minimizing the negative impact on transparency. unict.it

Transition Metals: Dopants like Molybdenum (Mo) and Zirconium (Zr) have been investigated. For instance, co-doping ITO with Mo and doping In₂O₃ with Zr have been explored to enhance electro-optical performance. unict.it

Hafnium (Hf): Solution-processed hafnium-doped this compound thin films have shown promising TCO properties. Annealing these films can significantly improve their resistivity and mobility. mdpi.com

Hydrogen (H): Hydrogen doping has been shown to be an effective strategy. Hydrogen can act as a shallow donor and also passivate defects in the film, leading to high carrier mobility and enabling high transparency in the near-infrared region while maintaining low sheet resistance. acs.orgproquest.com

Anionic Doping:

Fluorine (F): Fluorine represents an attractive anionic doping approach. When fluorine atoms substitute for oxygen atoms in the lattice, they can generate free electrons. They may also occupy oxygen vacancy sites, which can eliminate electron trap sites and lower transport barriers at grain boundaries, enhancing electrical properties. acs.org Co-doping with both fluorine and hydrogen has proven to be a particularly effective strategy. acs.org

The choice of dopant and the doping concentration are critical parameters that are optimized to achieve the desired balance of high conductivity and high transparency for specific applications. nih.govmdpi.com

This compound-Based Thin-Film Transistors (TFTs)

This compound (In₂O₃) and its derivatives are highly promising materials for the active channel layer in thin-film transistors (TFTs), which are fundamental components of modern electronics like displays and sensors. nih.govmdpi.com The appeal of indium-based oxide semiconductors lies in their high intrinsic electron mobility, potential for low-temperature processing, and optical transparency. nih.govmdpi.com

Research has demonstrated the fabrication of high-performance n-channel TFTs using In₂O₃ thin films deposited by methods like RF sputtering at room temperature. researchgate.net The performance of these TFTs is often dependent on the thickness of the active layer. For example, an 8-nm-thick In₂O₃ TFT showed a field-effect mobility of 15.3 cm²·V⁻¹·s⁻¹, a high ON/OFF current ratio of 2.2 × 10⁸, and a desirable normally-off characteristic. researchgate.net

Solution-based processing offers a pathway to low-cost and high-throughput manufacturing of flexible electronics. researchgate.net Flexible In₂O₃ TFTs fabricated through solution processes have achieved operating voltages of ≤ 3 V, mobilities around 14.5 cm²/V·s, and on/off ratios of 10⁵. researchgate.net

To further enhance performance, various strategies are being explored:

Doping: Doping the this compound channel, for instance with gallium to form indium gallium oxide (IGO), can improve TFT performance by modifying the density of oxygen vacancies. researchgate.net

Nanolaminate Structures: Advanced device architectures, such as oxide nanolaminate structures, have been designed to boost electrical performance. These structures can create multiple channels for charge carriers, leading to outstanding mobility (e.g., 77.1 cm²/(V s)), steep subthreshold swings, and excellent stability. acs.org

High-Performance this compound TFTs

This compound (In₂O₃) has emerged as a highly desirable semiconductor material for thin-film transistors (TFTs) due to its inherent high electron mobility and relatively low activation temperatures, typically between 200–300 °C. nih.gov Research has demonstrated the fabrication of high-performance In₂O₃ TFTs through various methods, achieving significant advancements in key performance metrics.

Solution-processed In₂O₃ TFTs have shown remarkable performance. For instance, by utilizing chemically derived aluminum oxide (AlOₓ) thin-film dielectrics and controlling the hydroxyl group content, researchers have produced In₂O₃ TFTs with a high field-effect mobility of 127 cm²/Vs. aip.org Another study on flexible solution-processed In₂O₃ TFTs reported a mobility in the saturation regime of 14.5 cm²/V·s, operating at a low voltage of less than 3 V. researchgate.net

Sputtering techniques have also yielded high-performance devices. By combining a sputter passivation process with O₂ plasma pretreatment at temperatures as low as 200 °C, In₂O₃ TFTs with a very high mobility of 128.3 cm²/V·s have been successfully fabricated. aip.org Even at room temperature, direct current (DC) magnetron sputtering of In₂O₃ active channel layers with indium tin oxide (ITO) source and drain electrodes has resulted in TFTs with a channel mobility of 22.3 cm²/Vs. rsc.org

The use of atomic layer deposition (ALD) for creating ultra-thin crystalline In₂O₃ films has proven to be another effective strategy. This method can produce stoichiometric and crystalline films as thin as 5 nm, leading to TFTs with a high linear mobility of 41.8 cm²/V s. aip.org

The performance of these devices is often enhanced through specific processing steps. For example, annealing in an oxygen atmosphere can significantly improve the characteristics of crystalline In₂O₃ TFTs, doubling the mobility and improving other parameters. aip.org Similarly, doping the this compound can modulate its properties; for example, Mg-doped In₂O₃ TFTs have demonstrated high mobility of 11.02 cm²/V s. diamondcoatings.com

Below is a table summarizing the performance of high-performance this compound TFTs from various studies.

Fabrication MethodDielectric MaterialMobility (cm²/Vs)On/Off RatioSub-threshold Swing (V/dec)Reference
Solution-Process (Flexible)Al₂O₃14.510⁵0.22 researchgate.net
Solution-ProcessAlOₓ12710⁶0.137 aip.org
Sputtering with O₂ Plasma PassivationAl₂O₃128.3-- aip.org
DC Magnetron Sputtering (Room Temp)SiO₂22.310⁶- rsc.org
Atomic Layer Deposition (Crystalline)-41.8>10⁷0.1 aip.org
Solution-Process (Amorphous, 3.12 nm thick)-13.951.42 x 10¹⁰- nih.gov

Switching Characteristics and On/Off Current Ratio in this compound TFTs

Excellent switching characteristics are crucial for the application of TFTs in electronic devices like displays. This is primarily defined by a high on/off current ratio (I_on/I_off), which signifies the device's ability to effectively switch between a conductive "on" state and a non-conductive "off" state. This compound TFTs have demonstrated impressive switching capabilities.

Researchers have achieved very high I_on/I_off ratios, often exceeding 10⁶ and in many cases reaching 10⁷ or higher. For instance, ultra-thin crystalline In₂O₃ TFTs fabricated via atomic layer deposition exhibit a high I_on/I_off ratio of over 10⁷. aip.org Similarly, solution-deposited In₂O₃ TFTs using an aluminum oxide dielectric have reached an I_on/I_off ratio of 10⁶. aip.org

Even more remarkable results have been obtained with atomically thin, solution-processed amorphous this compound films. By carefully tuning the film thickness to just 3.12 nanometers, an exceptionally high on/off-current ratio of 1.42 × 10¹⁰ was achieved. nih.gov This demonstrates that precise control over the semiconductor's physical dimensions is a key factor in optimizing switching performance.

Despite the high intrinsic electron mobility of this compound, poor switching characteristics with high off-current can be a challenge. nih.gov However, various strategies have been developed to overcome this. Low-pressure annealing of solution-processed this compound has been shown to produce enhancement-mode TFTs with an outstanding on/off current ratio of 4.91 × 10⁹. acs.org This process is effective even at a low temperature of 200 °C. acs.org

The choice of dielectric material and its processing also significantly impacts switching. Fully solution-synthesized In₂O₃ TFTs using a ZrOₓ gate dielectric achieved a large I_on/I_off of 7.5 × 10⁷. nih.gov These findings highlight that a combination of channel material engineering and optimization of the gate dielectric interface is essential for superior switching characteristics in In₂O₃ TFTs.

Bias Stability of this compound Devices

Bias stability is a critical parameter for the reliability and longevity of TFTs, as it determines how the transistor's properties, particularly the threshold voltage (V_th), change under prolonged application of a gate voltage (bias stress). Instabilities are generally attributed to charge trapping at the interface between the semiconductor and the gate insulator or within defects in the semiconductor itself. ntu.edu.sg

In this compound-based devices, these instabilities are often linked to oxygen-related defects, such as oxygen vacancies and weakly bonded oxygen. ntu.edu.sg Applying a positive bias stress (PBS) can lead to a positive shift in V_th, while negative bias stress (NBS) can cause a negative shift. For example, in one study of solution-processed nano-indium oxide TFTs, a PBS for 5400 seconds resulted in a V_th shift of nearly +20 V. acs.org The mechanisms can be complex; for instance, under NBS, adsorbed water molecules can act as electron donor-like defects, causing hole trapping and a negative V_th shift. ntu.edu.sg

Significant research has focused on improving the bias stability of this compound TFTs. Doping the this compound has proven to be an effective strategy. Mg-doped In₂O₃ TFTs showed a noticeable improvement, with only a -1.5 V threshold voltage shift under negative bias stress. diamondcoatings.com Similarly, atomically thin amorphous InOₓ TFTs have demonstrated superior positive and negative gate bias stress stabilities. nih.gov

Processing conditions also play a vital role. Enhancing the crystallinity of this compound through ultrahigh-temperature rapid thermal annealing has been shown to create stronger metal-oxygen bonds, drastically improving thermal and bias stability. perovskite-info.com Devices treated this way showed a minimal V_th shift of -0.4 V under positive bias, compared to a -1.6 V shift in as-deposited devices. perovskite-info.com Low-pressure annealing has also been shown to produce TFTs with stable operation under bias stress due to a lower concentration of hydroxyl defects. acs.org Furthermore, the use of passivation layers can reduce defects and improve the stability of the devices. ntu.edu.sg

Amorphous this compound Transistors

While crystalline this compound offers high mobility, amorphous this compound (a-In₂O₃) presents several advantages that make it highly attractive for large-scale electronics, particularly displays. nih.gov Amorphous materials can be deposited at lower temperatures, making them compatible with a wider range of substrates, including flexible plastics. acs.org They also lack grain boundaries, which leads to more uniform etching, lower surface roughness, and the ability to be deposited uniformly over large areas. acs.orgresearchgate.net The absence of grain boundaries can also contribute to higher mobility by reducing scattering. acs.org

Recently, extremely thin amorphous this compound has been explored as a channel material, demonstrating that reducing the thickness can tune its properties to achieve high mobility, high drive current, and a high on/off ratio simultaneously. rsc.org Solution-processing techniques have been successfully used to create these atomically thin amorphous InOₓ films. In one study, controlling the molarity of the precursor solution allowed for the deposition of uniform amorphous layers with thicknesses ranging from 1.95 to 5.51 nm. nih.gov A TFT with an optimized thickness of 3.12 nm exhibited a high field-effect mobility of 13.95 cm² V⁻¹ s⁻¹ and an on/off ratio of 1.42 × 10¹⁰. nih.gov

The charge transport in these optimized thin amorphous InOₓ films is thought to be dominated by percolation conduction, which is facilitated by their low surface roughness and appropriate carrier concentration. nih.gov Even though binary oxides like In₂O₃ typically have a polycrystalline structure, studies have shown that it's possible to fabricate them in a stable amorphous phase, which is favored by industry for achieving high uniformity and yield. nih.gov

Research has also investigated the electrical phenomena within amorphous this compound transistors. For example, counterclockwise hysteresis has been observed in a-In₂O₃ TFTs, which is attributed to the formation of switchable electric field-induced dipoles at the interface between the amorphous channel and the gate insulator. acs.org This behavior, which mimics a ferroelectric field-effect transistor (FeFET), is caused by the relocation of oxygen atoms under gate biasing. acs.org

Optoelectronic Device Integration of this compound

This compound in Solar Cells and Photovoltaics

This compound and its doped variants, particularly indium tin oxide (ITO), are crucial components in solar cell technology, primarily serving as transparent conductive oxides (TCOs). perovskite-info.com These materials combine high optical transparency with good electrical conductivity, properties that are essential for electrodes in photovoltaic devices. perovskite-info.com

In dye-sensitized solar cells (DSSCs), ITO can be used as a transparent conductive electrode. Modifying the surface properties of ITO is a key step in the fabrication of these devices. samsungdisplay.com

This compound also plays a significant role in perovskite solar cells (PSCs). It can be used as an efficient electron transport layer (ETL). indium.comsputtertargets.net Low-temperature, solution-processed this compound nanocrystalline films have been successfully applied as ETLs, leading to PSCs with efficiencies exceeding 13%. indium.com Further enhancement, such as adding a PCBM (phenyl-C61-butyric acid methyl ester) layer to modify the In₂O₃ surface, has pushed the efficiency to 14.83%. indium.com Another study using a low-temperature solution process for the In₂O₃ ETL achieved a maximum efficiency of 15.30%. sputtertargets.net

In tandem solar cells, which stack different types of solar cells to capture a broader range of the solar spectrum, this compound serves as a critical buffer or interconnecting layer. In perovskite/silicon tandem cells, an In₂O₃ buffer layer can protect the sensitive perovskite layer from damage during the deposition of the top transparent electrode. This strategy has led to the development of 4-terminal tandem cells with a remarkable power conversion efficiency (PCE) of 30.04%. In another configuration, a perovskite-organic tandem cell utilized an ultra-thin (1.5 nm) this compound layer as an interconnect, achieving a high efficiency of 24.0%. perovskite-info.com

Furthermore, doping this compound can enhance solar cell performance. Cerium-doped this compound (ICO) has been used to create TCOs for heterojunction solar cells, resulting in a cell with 23.58% efficiency. The higher mobility of ICO compared to standard ITO was a key factor in this improvement.

This compound for OLED and LCD Transparent Electrodes

This compound, most commonly in the form of indium tin oxide (ITO), is a standard material for transparent electrodes in various display technologies, including liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). nih.gov Its combination of high electrical conductivity and optical transparency makes it ideal for these applications, where it must allow light to pass through while applying the necessary electric fields. nih.gov

In LCDs, an ITO layer acts as an electrode to control the alignment of liquid crystals, thereby modulating the light that passes through from a backlight to form an image. The use of ITO ensures that the display is bright, has good contrast, and is energy-efficient.

In OLED displays, the role of ITO is slightly different. OLEDs generate their own light, and the ITO layer typically functions as the transparent anode. nih.gov It facilitates the injection of holes into the organic layers of the OLED stack. The transparency of the ITO anode is crucial for allowing the light generated within the organic layers to be emitted from the device.

While ITO is the industry standard, its reliance on the relatively scarce element indium and its inherent brittleness have driven research into alternative materials, especially for flexible displays. However, for rigid displays, ITO remains a dominant technology due to its superior conductivity, transparency, and the ease with which it can be patterned to create the intricate circuitry required for high-resolution screens. Advanced vacuum-based sputtering techniques are used to deposit high-quality ITO films with excellent optical and electrical properties for these demanding applications.

This compound in Optical Modulators (Epsilon Near Zero Effect)

This compound, particularly in the form of tin-doped this compound (ITO), has become a focal point of research for developing compact and efficient optical modulators, largely due to a phenomenon known as the epsilon-near-zero (ENZ) effect. researchgate.netboydnlo.ca Materials in an ENZ state exhibit a vanishing real part of their dielectric permittivity (ε'), which leads to unique and highly pronounced optical nonlinearities. boydnlo.caoptica.org For ITO, the ENZ wavelength, where the real part of its permittivity crosses zero, typically lies in the near-infrared (NIR) range, a critical band for telecommunications. researchgate.netoptica.org

The core principle behind using ITO in an optical modulator is the ability to electrically tune its carrier concentration. researchgate.net By applying a bias voltage across a device structure, often a metal-oxide-semiconductor (MOS) configuration, the free carrier density within a thin accumulation layer of the ITO can be dynamically altered. researchgate.net This change in carrier density directly influences the plasma frequency, as described by the Drude model, and consequently shifts the ENZ wavelength. aps.org When the material is tuned to its ENZ state, it can strongly absorb light, and this absorption can be modulated by the applied voltage, forming the basis of an electro-absorption modulator. researchgate.net

Research has demonstrated that this field-effect modulation can achieve significant changes in optical attenuation, with reports of nearly 10 dB modulation depth. researchgate.net The light becomes tightly confined within the ITO layer due to nonresonant ENZ effects, enabling broadband modulation. researchgate.net One of the key advantages of ENZ-based modulators is the potential for extremely fast operation, with speeds primarily limited by the RC (resistance-capacitance) delay of the device structure. researchgate.net Furthermore, the large optical nonlinearity observed in ITO within its ENZ region allows for a substantial change in the refractive index, with reported modifications as high as 170%. optica.org

Various device architectures have been explored to harness the ENZ effect. These include designs based on directional couplers with slot waveguides and hybrid plasmonic ring resonators. researchgate.net In a ring resonator setup, electrically inducing the ENZ state in the ITO layer not only shifts the resonance condition but also significantly increases the losses of the resonator, leading to effective modulation. researchgate.net Recent advancements have also demonstrated ENZ modulators operating at shorter wavelengths, such as 980 nm, by integrating this compound films with silicon nitride waveguides, expanding their applicability into the near-infrared and visible bands. optica.org

This compound for UV Detectors

This compound and its composites are promising materials for the fabrication of ultraviolet (UV) photodetectors due to their wide bandgap and amenability to property tuning. Research has focused on enhancing detector performance by doping this compound with other metals, such as tungsten and gallium.

Tungsten-doped this compound (InWO) has been investigated as an active layer in UV photodetectors. myu-group.co.jp By using radio-frequency (RF) magnetron cosputtering to create InWO thin films, researchers have been able to fabricate high-performance UV photodetectors. The performance of these devices is significantly improved by thermal annealing in an oxygen atmosphere, which helps in lattice rearrangement and fulfills oxygen deficiency. myu-group.co.jp Optimized InWO UV photodetectors have demonstrated an impressive ON/OFF current ratio exceeding 10^6, a high responsivity of 160 A/W, and a UV-to-visible rejection ratio of 4.71 × 10^4. myu-group.co.jp

Similarly, indium gallium oxide (IGO) has been used to fabricate UV photodetectors via cosputtering. myu-group.co.jp Varying the indium content allows for tuning the device's electrical and optical properties. Increasing the indium doping generally leads to a higher dark current and increased sensitivity and responsivity. myu-group.co.jp For instance, IGO photodetectors have achieved responsivity values as high as 1.72 × 10^2 A/W. However, excessive indium doping can result in an overly high dark current, which can be detrimental to detector performance. myu-group.co.jp

Indium tin oxide (ITO) in the form of nanowire networks also serves as an effective platform for UV and visible photodetection. acs.org Devices constructed from ITO nanowire meshes exhibit substantial photovoltage and photocurrent. They are characterized by fast response times, with rise times in the range of 20–30 µs and decay times of 1.5–3.7 ms (B15284909) when tested with a 355 nm pulsed laser. acs.org The photoresponsivity of these ITO nanowire devices can reach up to 0.2 A/W, which is comparable to the performance of many commercial UV photodetectors. acs.org Furthermore, studies have explored the use of UV irradiation to enhance the sensing properties of In2O3 for gas detection, indicating the material's strong interaction with UV light. mdpi.comresearchgate.net

The table below summarizes the performance of different this compound-based UV photodetectors from recent research.

MaterialDeposition/Fabrication MethodResponsivity (A/W)Key Findings
InWO RF Magnetron Cosputtering & Annealing160High ON/OFF ratio (>10^6) and UV-to-visible rejection ratio (4.71 x 10^4). myu-group.co.jp
IGO RF Magnetron Cosputtering1.72 x 10^2Responsivity increases with indium content, but high doping leads to high dark current. myu-group.co.jp
ITO Nanowires Nanowire Network0.07 - 0.2Fast response times (µs to ms range) and performance comparable to commercial detectors. acs.org

This compound in Electrochromic Devices

Indium tin oxide (ITO) is a critical component in electrochromic devices (ECDs) due to its unique combination of high electrical conductivity and high optical transparency in the visible spectrum. researchgate.netlbl.gov In a typical ECD, which can reversibly change its color and transparency upon the application of a voltage, ITO serves as the transparent conducting electrode, facilitating charge injection and extraction into the electrochromic layer. researchgate.netacs.org

The performance of an ECD is intrinsically linked to the quality of the ITO layer. An ideal ITO electrode should have low sheet resistance and high transmittance. researchgate.net Research has shown that ITO films deposited on a tungsten oxide (WO3) layer—a common electrochromic material—can exhibit sheet resistance as low as 9.2 Ω/□ with an average optical transmittance of 77.1%. researchgate.net Devices utilizing such optimized ITO layers demonstrate excellent electrochromic performance, including significant optical contrast (transmittance variation from 20% in the colored state to 90% in the bleached state), fast response times of 2-6 seconds, and good stability. researchgate.net

However, the stability of ITO can be a concern, especially in flexible ECDs built on substrates like polyethylene (B3416737) terephthalate (B1205515) (PET). acs.org Under humid conditions and certain applied potentials, ITO can undergo irreversible reduction, leading to the dissolution of the film and the formation of metallic indium particles, which degrades device performance over time. acs.org Strategies to mitigate this degradation include carefully managing the device's operating voltage window to avoid the potential at which ITO reduction occurs. acs.org

Catalytic Research Applications of Indium Oxide

Indium Oxide-Based Catalysts for CO₂ Hydrogenation

This compound-based catalysts are notable for their high selectivity in the hydrogenation of CO₂. mdpi.com Unlike traditional catalysts such as Cu/ZnO/Al₂O₃, which often suffer from low selectivity and deactivation, In₂O₃ demonstrates remarkable stability and a strong preference for producing specific products like methanol (B129727). researchgate.net

This compound has emerged as a highly promising catalyst for the direct synthesis of methanol from CO₂ hydrogenation. researchgate.net It exhibits excellent selectivity towards methanol with considerable CO₂ conversion. mdpi.com Research has shown that In₂O₃ catalysts can achieve high methanol selectivity, in some cases nearly 100%, particularly at high space velocities. nih.gov The efficiency of these catalysts is influenced by factors such as synthesis methods and pretreatment conditions, which are optimized to enhance catalytic performance. mdpi.com For instance, nano-In₂O₃ has been shown to efficiently catalyze CO₂ hydrogenation to methanol, achieving a higher yield at 300°C compared to conventional Cu/ZnO/Al₂O₃ catalysts. mdpi.com The space-time yield of methanol over some In₂O₃ catalysts has been reported to be as high as 10.9 mmol/g/hour at 360°C, surpassing previously known catalysts for this reaction. cas.cn

The addition of other metals can further enhance the catalytic activity. For example, modifying In₂O₃ with metals from the iron triad (B1167595) (Fe, Co, Ni) has been shown to influence catalytic activity, with a Ni/In₂O₃ composite demonstrating a high methanol formation rate. mdpi.com Similarly, atomically dispersed rhenium (Re) on In₂O₃ enhances both activity and stability for methanol synthesis. acs.org The interaction between the metal and In₂O₃ is crucial; highly dispersed metals tend to improve methanol synthesis, while larger metal particles may favor methane (B114726) formation. acs.org

CatalystTemperature (°C)Pressure (MPa)CO₂ Conversion (%)Methanol Selectivity (%)Methanol Space-Time Yield (gMeOH gcat⁻¹ h⁻¹)
Nano In₂O₃ 300--High> 0.18
h-In₂O₃-R 360--High10.9 (mmol/g/h)
1 wt% Re/In₂O₃ 300511.7~75.00.50
Ni/In₂O₃ 300-High-11.3 (mmol/h*g)

This table presents a selection of research findings and is for illustrative purposes.

While highly selective for methanol synthesis under certain conditions, this compound can also catalyze the reverse water-gas shift (RWGS) reaction, where CO₂ is hydrogenated to carbon monoxide (CO). wwu.edursc.org This reaction is a competing pathway in methanol synthesis but is also an important industrial process in its own right, as CO is a valuable feedstock. mdpi.comrsc.org The selectivity of In₂O₃ towards methanol or CO is dependent on the reaction conditions and the catalyst's properties. mdpi.com For instance, the activation energy for methanol synthesis on In₂O₃ (103 kJ/mol) is lower than that for the RWGS reaction (117 kJ/mol) under typical methanol synthesis conditions, favoring methanol production. mdpi.com However, certain modifications, such as the addition of specific promoters or operation at different temperatures, can shift the selectivity towards CO. wwu.eduresearchgate.net Highly defected this compound nanoparticles, for example, have been shown to be active photocatalysts for CO₂ reduction to CO via the RWGS reaction. researchgate.net

The catalytic activity of this compound in CO₂ hydrogenation is intrinsically linked to the nature and concentration of active sites on its surface. researchgate.netsci-hub.se Extensive research, including density functional theory (DFT) calculations, has identified specific surface features that are crucial for the adsorption and activation of CO₂ and H₂ molecules. nih.govnih.gov

Oxygen vacancies on the surface of In₂O₃ are widely recognized as the primary active sites for CO₂ hydrogenation. researchgate.netsci-hub.seacs.org These defects are formed when oxygen atoms are removed from the lattice, creating under-coordinated indium sites. researchgate.net The formation of these vacancies is promoted by various methods, including specific synthesis techniques and pretreatment conditions. mdpi.comresearchgate.net Oxygen vacancies play a crucial role by facilitating the adsorption and activation of CO₂ molecules. mdpi.comacs.org The concentration of these vacancies has been shown to directly correlate with the catalytic activity for methanol synthesis. sci-hub.seresearchgate.net DFT studies have emphasized the importance of these vacancies in the mechanism of CO₂ hydrogenation to methanol on In₂O₃. acs.org The process involves a cycle of generation and annihilation of these vacancies during the reaction. mdpi.com Modifying In₂O₃ with other metals, such as nickel or platinum, can promote the formation of oxygen vacancies, thereby enhancing CO₂ reactivity. acs.orgrsc.orgsciencex.com It has been found that a scattered distribution of oxygen vacancies on the In₂O₃ surface helps maintain high catalytic activity. acs.org

The crystallographic structure and exposed surface facets of this compound significantly influence its catalytic performance. mdpi.comnih.gov While the cubic phase (c-In₂O₃) is the most common and thermodynamically stable, the hexagonal phase (h-In₂O₃) has also been investigated. nih.gov Theoretical calculations predicted that the {104} surface of hexagonal In₂O₃ possesses far superior catalytic performance for CO₂ hydrogenation to methanol. nih.govresearchgate.net Experimental studies have confirmed this prediction, demonstrating that a novel hexagonal In₂O₃ nanomaterial with a high proportion of exposed {104} facets exhibits the highest activity and methanol selectivity, along with high stability. cas.cnnih.govresearchgate.net The h-In₂O₃(104) surface is considered optimal due to the ease of forming oxygen vacancies and the favorable formation of hydride adsorbates at the indium sites, which are crucial for the hydrogenation process. mdpi.comresearchgate.net Comparative studies have shown that the h-In₂O₃(104) surface is superior to other stable facets of both cubic and hexagonal In₂O₃. researchgate.net

Active Sites for CO2 Hydrogenation on this compound Surfaces

Role of Oxygen Vacancies in this compound Catalysis

Catalytic Reaction Mechanisms over this compound

The mechanism of CO₂ hydrogenation over this compound catalysts has been extensively studied through kinetic analysis, in-situ characterizations, and theoretical calculations. mdpi.comresearchgate.net The prevailing understanding is that the reaction primarily follows a formate (B1220265) pathway. mdpi.comresearchgate.netnih.gov In this mechanism, CO₂ first adsorbs onto an oxygen vacancy site. nih.gov The adsorbed CO₂ is then hydrogenated to form a formate (HCOO) intermediate species. mdpi.comresearchgate.net This step is considered favorable on the In₂O₃ surface. researchgate.net The formate species undergoes further hydrogenation steps, leading to intermediates like dioxymethylene (H₂COO) and eventually methoxy (B1213986) (H₃CO*) species, which then desorbs as methanol. nih.govethz.ch The replenishment of the oxygen vacancy site completes the catalytic cycle. ethz.ch Operando DRIFTS studies have provided experimental evidence for this mechanism, observing the formation of formate species prior to methoxy species on the catalyst surface during the reaction. ethz.ch

Formate Pathway in this compound Catalysis

The conversion of carbon dioxide (CO₂) to methanol over this compound (In₂O₃) catalysts predominantly proceeds through the formate pathway. This mechanism involves the initial hydrogenation of CO₂ at an oxygen vacancy site on the catalyst surface to form a formate (HCOO) intermediate. nih.gov This step is considered both thermodynamically and kinetically favorable. nih.gov Subsequent hydrogenation of the formate species leads to the formation of dioxymethylene (H₂COO) and then methoxy (H₃CO*) intermediates. nih.gov The final step is the protonation of the methoxy species to produce methanol (CH₃OH). nih.gov

Studies combining density functional theory (DFT) calculations and experimental observations have provided strong evidence for the formate pathway. In-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) experiments have detected the presence of both formate and methoxy species on the In₂O₃ surface during CO₂ hydrogenation. nih.govethz.ch The formate and methoxy species are identified as the most thermodynamically stable surface intermediates in this reaction pathway. nih.gov The rate-determining step in the formation of methanol via this pathway is the hydrogenation of the bidentate formate (bi-HCOO) to dioxymethylene (H₂COO). nih.gov The formate pathway is recognized as being highly significant for methanol production over In₂O₃-based catalysts. mdpi.comresearchgate.net

Carboxyl Pathway in this compound Catalysis

While the formate pathway is dominant, the carboxyl pathway represents an alternative mechanism in this compound catalysis, particularly in the context of the reverse water-gas shift (RWGS) reaction, which can occur as a side reaction during CO₂ hydrogenation. In some cases, particularly with certain catalyst modifications, the RWGS pathway, which can involve a carboxyl intermediate, has been suggested to be theoretically favored for methanol synthesis. mdpi.com For instance, on Ni/In₂O₃ catalysts, the RWGS pathway was identified as a potential route for methanol production. mdpi.com However, for CO₂ hydrogenation to methanol, the formate pathway is generally considered the primary and more significant route. mdpi.comresearchgate.net

Hydrogen Adsorption and Dissociation on this compound Surfaces

The adsorption and dissociation of hydrogen (H₂) on the this compound surface are critical preliminary steps in the hydrogenation of CO₂. The process is influenced by the catalyst's properties, including its reducibility and the presence of active sites. acs.org Hydrogen exposure to In₂O₃ can lead to surface reduction and the formation of oxygen vacancies, even at relatively low temperatures (around 300 K). acs.org

Engineering Strategies for this compound Catalysts

Metal Doping for Enhanced Catalytic Performance (e.g., Ni/In₂O₃)

Doping this compound with other metals is a key strategy to enhance its catalytic activity and selectivity for CO₂ hydrogenation to methanol. Nickel (Ni) has emerged as a particularly effective dopant. The addition of Ni to In₂O₃ can significantly increase the rate of methanol formation compared to pure In₂O₃. nih.gov

The promoting role of Ni is multifaceted. It can enhance the dissociation of H₂, a crucial step in the hydrogenation process. nih.gov Supported Ni clusters on the In₂O₃ surface can provide sites for facile H₂ dissociation, leading to hydride species that participate in the hydrogenation of adsorbed CO₂ to formate and subsequently to methanol. nih.gov Furthermore, Ni doping can increase the surface density of oxygen vacancies, which are active sites for CO₂ activation. nih.gov The interaction between Ni and In₂O₃ is crucial; highly dispersed Ni species in strong interaction with In₂O₃ have been shown to be particularly effective. nih.gov

The specific nature of the Ni sites matters. Studies have shown that supported Ni clusters can lead to high methanol selectivity, whereas single Ni atoms may primarily catalyze the reverse water-gas shift reaction, producing carbon monoxide (CO). nih.gov The location of the Ni dopant also plays a role; subsurface Ni has been found to favor methanol formation, while surface Ni may promote CO production. eurekalert.org

Table 1: Effect of Ni Doping on In₂O₃ Catalyst Performance in CO₂ Hydrogenation

CatalystNiO Loading (wt%)CO₂ Conversion (%)Methanol Selectivity (%)Methanol Yield (gMeOHh⁻¹kgcat⁻¹)
In₂O₃0--~29.23
10% Ni-In₂O₃10--63.4

Note: Data extracted from different studies under varying reaction conditions. acs.org

Hybridization with Other Metal Oxides for this compound Dispersion and CO₂ Adsorption (e.g., ZrO₂/In₂O₃)

Hybridizing this compound with other metal oxides, such as zirconium dioxide (ZrO₂), is another effective strategy to improve its catalytic performance. The ZrO₂ support can play several crucial roles. It can improve the dispersion of In₂O₃, preventing its sintering and ensuring long-term catalyst stability. researchgate.net This high dispersion exposes a larger surface area of the active In₂O₃ phase. researchgate.net

Furthermore, the interaction between In₂O₃ and ZrO₂ can create a synergistic effect at the interface, influencing the formation and stability of oxygen vacancies. researchgate.net ZrO₂ can stabilize the In₂O₃ structure, increase the number of oxygen vacancies, and enhance the adsorption of CO₂. mdpi.com The monoclinic phase of ZrO₂ (m-ZrO₂) has been found to be particularly effective, forming a solid solution with indium that is more stable against reduction than unsupported In₂O₃. ethz.ch This stabilization prevents the over-reduction of In₂O₃ to metallic indium, which is less active for methanol synthesis. ethz.chescholarship.org

The combination of In₂O₃ with ZrO₂ has been shown to yield catalysts with excellent performance and stability. For example, a 10% In₂O₃/m-ZrO₂ composite demonstrated a CO₂ conversion of 7.5% and a methanol space-time yield of 0.398 gMeOH·h⁻¹·gcat⁻¹ with no significant decline in performance after 120 hours. researchgate.net

Table 2: Performance of ZrO₂-Supported In₂O₃ Catalysts

CatalystIn₂O₃ Loading (%)SupportCO₂ Conversion (%)Methanol STY (gMeOH·h⁻¹·gcat⁻¹)
10% In₂O₃/m-ZrO₂10m-ZrO₂7.50.398
Au/In₂O₃-ZrO₂-In₂O₃-ZrO₂14.80.59

Note: Data extracted from different studies under varying reaction conditions. researchgate.netmdpi.com

Optimizing Reduction State for this compound Catalysis

The reduction state of the this compound catalyst is a critical parameter that significantly influences its catalytic activity and selectivity in CO₂ hydrogenation. The formation of oxygen vacancies on the In₂O₃ surface, creating a partially reduced In₂O₃-x state, is essential for activating CO₂ molecules. wwu.edu However, over-reduction of In₂O₃ to metallic indium (In⁰) is detrimental to catalytic performance, leading to deactivation. wwu.edumpg.de

Therefore, maintaining an optimal reduction state is crucial for maximizing methanol production. The ideal state involves a balance, with a sufficient number of oxygen vacancies to promote the reaction without leading to the formation of an inactive metallic phase. ethz.ch The local structure and oxidation state of the most active In₂O₃ catalysts are characterized by an average In oxidation state between +2 and +3. ethz.ch

The reaction environment itself can influence the reduction state. For instance, carbon monoxide, a potential byproduct of the reaction, can act as a reducing agent, further altering the catalyst's oxidation state during operation. wwu.edu The use of supports like monoclinic zirconia can help stabilize the desired partially reduced state of this compound and prevent its complete reduction to metallic indium. ethz.chescholarship.org Operando studies have shown that the structure of the In₂O₃ catalyst is highly dynamic under reaction conditions, with distinct phases of activation, stable performance, and deactivation corresponding to changes in the In₂O₃ reduction state. ethz.ch

This compound in Solar Fuel Generation

This compound (In₂O₃) has emerged as a significant material in the quest for renewable energy, specifically in the generation of solar fuels. Its utility stems from its favorable electronic and chemical properties, which are harnessed in processes that convert solar energy into chemical energy stored in fuels. This is primarily achieved through two key applications: the photocatalytic reduction of carbon dioxide (CO₂) and the photoelectrochemical splitting of water.

Photocatalytic CO₂ Reduction using this compound Nanomaterials

The conversion of CO₂ into valuable fuels like carbon monoxide (CO), methane (CH₄), and methanol (CH₃OH) using sunlight is a promising strategy to mitigate greenhouse gas emissions and produce sustainable energy. researchgate.net this compound nanomaterials are recognized as effective photocatalysts for this transformation due to their excellent chemical stability under illumination, appropriate band gap structure, and resistance to photocorrosion. researchgate.netacs.org

The photocatalytic process on In₂O₃ involves several key steps. Upon absorbing light energy, electron-hole pairs are generated within the nanomaterial. researchgate.netresearchgate.net These charge carriers then migrate to the catalyst's surface. The photogenerated electrons possess a reduction potential sufficient to convert CO₂ into products like CO and CH₄. A critical aspect of In₂O₃'s activity is the presence of surface defects, particularly oxygen vacancies and hydroxyl groups, which act as active sites for CO₂ adsorption and activation. osti.gov Nonstoichiometric this compound, often represented as In₂O₃-ₓ(OH)y, has demonstrated notable activity in gas-phase CO₂ reduction. osti.gov

However, pristine this compound often suffers from rapid recombination of photogenerated charge carriers and a limited ability to absorb visible light, which curtails its efficiency. acs.orgresearchgate.net To overcome these limitations, various strategies are employed to modify In₂O₃ nanomaterials. These include:

Doping and Surface Modification: Introducing dopants such as potassium (K) or magnesium (Mg) can enhance CO₂ affinity and alter the electronic band structure, improving charge separation and extending light absorption. acs.orgrsc.org For instance, K-doped In₂O₃ with oxygen vacancies has shown a nearly 6.6-fold enhancement in CO evolution rate compared to its undoped counterpart. acs.org

Heterojunction Construction: Creating composite materials by coupling In₂O₃ with other semiconductors (like TiO₂, Nb₂O₅, or ZnFe₂O₄) or conductive materials (like reduced graphene oxide - RGO) establishes a heterojunction. researchgate.netnih.govdoi.org This interface facilitates efficient charge separation and transfer, suppressing recombination. A Z-scheme ternary photocatalyst, ZnFe₂O₄/RGO/In₂O₃, significantly boosted CO and CH₄ production rates by promoting the separation of high-energy electrons and holes. researchgate.net

Noble Metal Deposition: Decorating the surface of In₂O₃ with noble metal nanoparticles, such as gold (Au) or platinum (Pt), can act as co-catalysts. researchgate.netrsc.org These nanoparticles serve as active sites for CO₂ reduction and facilitate the transfer of charge carriers, thereby improving reaction kinetics. rsc.org

Carbon Coating: Applying a thin carbon layer to In₂O₃ nanobelts has been shown to enhance the absorption of visible light, improve charge separation, and increase the chemisorption of CO₂. researchgate.net This leads to higher photocatalytic activity for converting CO₂ to CO and CH₄. researchgate.net

Research has demonstrated the ability to tune the selectivity of the reduction products. For example, modifying In₂O₃ microspheres with magnesium and gold led to the selective production of CH₄ with a 12-fold increase in yield compared to pure In₂O₃. rsc.org The reaction pathways and the formation of key intermediates in these processes are often investigated using techniques like in-situ Fourier transform infrared (FTIR) spectroscopy. acs.orgrsc.org

Table 1: Performance of Various this compound-Based Photocatalysts for CO₂ Reduction This table is interactive. Column headers can be clicked to sort the data.

Catalyst System Primary Product(s) Key Enhancement Strategy Reported Performance Metric Reference
K-doped In₂O₃ (KIO-3) CO Doping with Potassium (K) ~6.6 times higher CO evolution rate than pristine In₂O₃ acs.org
ZnFe₂O₄/RGO/In₂O₃ CO, CH₄ Z-scheme heterojunction CO rate: 35.4 µmol/g/h (3.9x > In₂O₃); CH₄ rate: 7.8 µmol/g/h (4.3x > In₂O₃) researchgate.net
Carbon-coated In₂O₃ nanobelts CO, CH₄ Surface coating with carbon CO rate: 126.6 µmol/h; CH₄ rate: 27.9 µmol/h researchgate.net
Mg-Au modified In₂O₃ CH₄ Bimetallic modification (Mg, Au) CH₄ rate: 24.5 µmol/g/h (12-fold increase over pure In₂O₃) rsc.org

Photoelectrochemical Water Oxidation with this compound Photoelectrodes

Photoelectrochemical (PEC) water splitting is another avenue for solar fuel production, where water is dissociated into hydrogen (H₂) and oxygen (O₂) using semiconductor electrodes and solar energy. journal-iasssf.com While not always the primary photoactive material, this compound plays a crucial role as a component in efficient photoanodes (the electrode where water oxidation occurs). journal-iasssf.comcas.cn

Often, In₂O₃ is used to form heterojunctions with other promising photoanode materials like hematite (B75146) (α-Fe₂O₃), bismuth vanadate (B1173111) (BiVO₄), or titanium dioxide (TiO₂). cas.cnnih.govresearchgate.net In these configurations, the this compound layer can serve multiple functions:

Improved Charge Separation: By forming a type-II heterojunction, the In₂O₃ layer facilitates the efficient separation of photogenerated electrons and holes at the interface, which is critical for preventing energy-wasting recombination. cas.cnresearchgate.net

Surface Passivation: An In₂O₃ overlayer can passivate surface defects on the primary photoanode material. These defects often act as recombination centers for charge carriers, so their passivation leads to a longer charge carrier lifetime and higher PEC efficiency. researchgate.net

Enhanced Electron Transport: In certain architectures, such as those using vertically grown In₂O₃ nanorods, the this compound provides a direct and efficient pathway for electron transport, improving charge collection. researchgate.net

For example, modifying a hematite nanorod photoanode with a multilayered In₂O₃/Co-Mn nanostructure resulted in a photocurrent density of 6.5 mA/cm², which was 13.8 times higher than that of the unmodified hematite. cas.cn The incident photon-to-current efficiency (IPCE) at 400 nm also saw a dramatic increase from 9.5% to 57.9%. cas.cn Similarly, coating a BiVO₄ photoanode with an In₂O₃ passivation layer not only promoted charge separation but also enhanced the selective production of hydrogen peroxide (H₂O₂) via a two-electron water oxidation pathway, while suppressing the competing four-electron pathway that produces O₂. nih.gov

The physical structure of the this compound is also important. Photoelectrodes fabricated with hematite nanoparticles embedded within electrospun tin-doped this compound nanofibers demonstrated significantly enhanced photocurrent density and internal quantum efficiency compared to flat-layered electrodes. nih.gov This is attributed to the fibrous scaffold improving charge carrier transport and increasing the optical density of the photoelectrode. nih.gov

Table 2: Performance of this compound-Containing Photoanodes for PEC Water Oxidation This table is interactive. Column headers can be clicked to sort the data.

Photoanode System Key Role of In₂O₃ Performance Metric Comparison Group Reference
In₂O₃/Co-Mn modified α-Fe₂O₃ Heterojunction for charge separation Photocurrent density: 6.5 mA/cm² Pristine α-Fe₂O₃ (0.47 mA/cm²) cas.cn
In₂O₃/Co-Mn modified α-Fe₂O₃ Heterojunction for charge separation H₂ production rate: 74.10 µmol/cm²/h Pristine α-Fe₂O₃ (5.65 µmol/cm²/h) cas.cn
In₂O₃ passivated BiVO₄ Passivation & heterojunction Enhanced H₂O₂ selectivity Unmodified BiVO₄ nih.gov
Au NP-decorated In₂S₃/In₂O₃ Heterostructure component Photocurrent density: 4.88 mA/cm² In₂S₃/In₂O₃ (1.61 mA/cm²) acs.org

Operando and In-situ Characterization in this compound Catalysis Research

To understand and optimize the performance of this compound catalysts, it is crucial to study their structural and chemical states under actual reaction conditions. Operando and in-situ characterization techniques are powerful tools that allow researchers to observe the catalyst "at work," providing invaluable insights into reaction mechanisms, active sites, and deactivation pathways. researchgate.net These methods have been extensively applied to In₂O₃ catalysts, particularly in the context of CO₂ hydrogenation to methanol, a thermally driven process that shares mechanistic questions with photocatalysis. mdpi.comacs.org

The dynamic nature of the In₂O₃ catalyst under reaction conditions makes these techniques indispensable. acs.orgethz.ch Key methods and their findings include:

Operando X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD): These techniques are used in combination to simultaneously probe the electronic/local structure and the crystalline phase of the catalyst during the reaction. acs.orgethz.ch Studies on nanocrystalline In₂O₃ have identified three distinct stages during CO₂ hydrogenation: an initial activation period, a phase of stable performance, and eventual deactivation. acs.orgethz.ch The activation is linked to the formation of oxygen vacancies (In₂O₃-ₓ), which are considered the active sites. mdpi.comacs.org Deactivation was found to coincide with the over-reduction of the oxide to molten metallic indium (In⁰). acs.org

In-situ Transmission Electron Microscopy (TEM): This technique allows for the direct visualization of the catalyst's morphological changes at the nanoscale under a reactive gas environment. acs.org In-situ TEM studies have revealed that the structure of In₂O₃ nanoparticles is highly dynamic during catalysis, with crystalline and amorphous phases continuously interconverting. acs.orgethz.ch For supported catalysts, like In₂O₃ on zirconia, in-situ TEM has shown that strong interactions with the support can prevent sintering and maintain a high dispersion of the active indium species. researchgate.net

In-situ/Operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): DRIFTS is used to identify molecules adsorbed on the catalyst surface and track the evolution of reaction intermediates. mdpi.comnih.gov In CO₂ hydrogenation research, in-situ DRIFTS has been instrumental in identifying key surface species like formates (HCOO) and methoxy groups (OCH₃), helping to elucidate the reaction pathway. ethz.chnih.gov Studies have also shown that light irradiation can stabilize these intermediates, accelerating the reaction rate in photothermal catalysis. rsc.org

In-situ Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS): NAP-XPS provides information about the elemental composition and chemical states on the very surface of the catalyst under pressures relevant to catalysis. researchgate.netnih.gov It has been used to confirm the presence of oxygen vacancies on the surface of In₂O₃ catalysts during reaction. nih.gov

In-situ Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is particularly sensitive to species with unpaired electrons, such as oxygen vacancies. A specialized protocol using in-situ EPR has been developed to quantify the generation of oxygen vacancies in ternary Pd-In₂O₃-ZrO₂ catalysts, correlating their abundance with high methanol productivity. bohrium.com

Together, these advanced characterization techniques provide a detailed, real-time picture of the catalyst's behavior, moving beyond the static analysis of fresh and spent catalysts. The knowledge gained is essential for the rational design of more active, selective, and stable this compound catalysts for solar fuel generation and other catalytic applications. mdpi.com

Sensing Mechanisms and Advanced Device Research with Indium Oxide

Indium Oxide-Based Gas Sensors

This compound (In₂O₃) is a prominent n-type semiconductor material utilized in gas sensing applications due to its high electrical conductivity, the strong interaction between its surface and specific gas molecules, and the presence of intrinsic oxygen vacancies. acs.orgacs.orgacs.org The fundamental gas sensing mechanism of this compound-based sensors, particularly chemiresistive types, relies on the change in the material's electrical resistance upon interaction with target gases. chemmethod.com This process is primarily governed by redox reactions occurring on the sensor's surface between the analyte gas and adsorbed oxygen species. nih.gov

Initially, when the this compound sensor is in an air environment, oxygen molecules are adsorbed onto its surface. researchgate.net These molecules capture free electrons from the conduction band of the n-type In₂O₃, forming various ionosorbed oxygen species such as O₂⁻, O⁻, and O²⁻, depending on the operating temperature. nih.govacs.org This electron trapping process creates an electron-depleted layer, or depletion layer, at the surface of the this compound particles, which leads to an increase in the sensor's baseline resistance. chemmethod.commdpi.com

This compound has demonstrated exceptional capabilities for detecting oxidizing gases like nitrogen dioxide (NO₂) and ozone (O₃), often exhibiting high sensitivity at low operating temperatures. acs.orgresearchgate.net When an In₂O₃ sensor is exposed to these oxidizing gases, they capture electrons from the conduction band, which results in an increase in the sensor's resistance. mdpi.com This characteristic makes In₂O₃ a suitable material for monitoring these harmful environmental pollutants. acs.orgnih.gov For instance, hierarchical branch-like In₂O₃ nanostructures have shown a high sensor response of 44 to 100 ppb of O₃ at a low operating temperature of 70°C. nih.gov Similarly, sensors based on zinc-doped this compound have registered significant responses to NO₂ at temperatures as low as 50°C. researchgate.netresearchgate.net The interaction mechanisms, however, can be complex and are influenced by factors such as operating temperature and surface properties. researchgate.net

The mechanism of nitrogen dioxide (NO₂) sensing on this compound surfaces is highly dependent on the operating temperature. acs.orgresearchgate.net Operando diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) studies have revealed distinct pathways for NO₂ interaction at different temperature regimes. acs.orgacs.orgnih.gov

At high temperatures, around 350°C, the sensing mechanism involves the direct interaction of NO₂ molecules with isolated hydroxyl groups present on the In₂O₃ surface, which induces changes in the electrical response. acs.org At this temperature, the NO₂ sorption process is largely reversible. acs.org However, a competing reaction, the oxidation of surface nitrites to nitrates, also occurs at 350°C. acs.org This formation of stable nitrates can lead to the deactivation of the sensor surface over time. acs.org

The following table summarizes the key temperature-dependent mechanisms for NO₂ sensing over this compound, as identified through operando DRIFTS studies.

Operating TemperatureDominant Sensing MechanismKey Surface Species InvolvedReversibility & Deactivation
High (e.g., 350°C) Direct interaction of NO₂ with isolated hydroxyl groups. acs.orgIsolated surface hydroxyls, nitrites (NO₂⁻), nitrates (NO₃⁻). acs.orgSorption is reversible, but oxidation of nitrites to nitrates can cause surface deactivation. acs.org
Low (e.g., 130°C) Adsorption of NO₂ on a highly hydroxylated ("wet") surface. acs.orgCondition-dependent surface hydroxyls, adsorbed H₂O, nitrites (NO₂⁻). acs.orgacs.orgHigher sensitivity due to enhanced NO₂ adsorption; deactivation via nitrate (B79036) formation has a low impact on the overall response. acs.org

Surface nitrites (NO₂⁻) and hydroxyl (-OH) groups are crucial to the NO₂ sensing mechanism on this compound. acs.orgnih.govrecercat.cat Operando DRIFTS studies have directly observed the formation of surface nitrite (B80452) species upon exposure to NO₂ gas, and these nitrites are considered the primary species responsible for the change in the sensor's resistance. acs.org The interaction between these nitrites and surface hydroxyls is a key factor, particularly in the temperature-dependent behavior of the sensor. acs.orgnih.gov

A highly hydroxylated In₂O₃ surface, often rich in adsorbed water, significantly enhances the concentration of adsorbed NO₂, which is present in the form of nitrites. acs.orgresearchgate.netnih.gov This explains the superior sensing response observed at lower operating temperatures. acs.org At these lower temperatures, the mechanism is dominated by this "wet" NO₂ adsorption. acs.org

At higher temperatures (e.g., 350°C), isolated hydroxyl groups, which are intrinsic to the material, directly interact with the adsorbed NO₂. acs.org However, at these temperatures, surface nitrites can be oxidized to form surface nitrates (NO₃⁻). acs.orgresearchgate.net While the reversible adsorption of nitrite species is linked to the sensor's response, the gradual and irreversible accumulation of nitrate species can lead to surface deactivation. acs.org DRIFTS analysis has shown that NO₂ can be adsorbed as nitrite at 100°C, while at 200°C, both nitrite and nitrate species are present. researchgate.netresearchgate.net The sensor's performance is maintained when NO₂ is adsorbed only as nitrite, but sensitivity decreases once it is adsorbed as nitrate, compromising its low-temperature functionality. researchgate.netresearchgate.net

This compound-based sensors are effective in detecting a variety of reducing gases, including carbon monoxide (CO), hydrogen (H₂), acetone (B3395972), ammonia (B1221849) (NH₃), hydrogen sulfide (B99878) (H₂S), and ethanol (B145695). acs.orgmdpi.com The general mechanism involves the reaction of these reducing gases with negatively charged oxygen species pre-adsorbed on the In₂O₃ surface. mdpi.com This reaction releases electrons back into the conduction band of the n-type semiconductor, causing a decrease in the sensor's electrical resistance. acs.orgmdpi.com The specific performance, such as sensitivity and optimal operating temperature, varies depending on the target gas. For instance, porous In₂O₃ nanorods have been used to detect CO at 350°C, while other In₂O₃ nanostructures have shown sensitivity to H₂S at an optimal temperature of 250°C. mdpi.comrsc.org In₂O₃ nanowires have demonstrated the ability to selectively detect ethanol, acetone, CO, NH₃, and H₂S at room temperature. mdpi.com

Operando spectroscopic techniques, such as combined Raman spectroscopy and Fourier-transform infrared (FTIR) spectroscopy, have provided detailed insights into the ethanol sensing mechanism on this compound surfaces under working conditions. acs.orgama-science.orgmdpi.com These studies allow for the simultaneous measurement of the sensor's resistance, the identification of surface adsorbates, and the analysis of gas-phase products, establishing a direct correlation between surface chemistry and the sensor's electrical response. ama-science.orgmdpi.com

The proposed mechanism for ethanol (EtOH) sensing on In₂O₃ involves several key steps. mdpi.com Initially, ethanol adsorbs on the this compound surface, leading to the formation of ethoxy species. mdpi.com These ethoxy groups can then follow two main pathways: they can either desorb as acetaldehyde (B116499) or react with surface hydroxyl groups to form acetate (B1210297) species. mdpi.com The formation of acetate groups has been confirmed by the appearance of new Raman bands corresponding to C-C and CH₃ symmetric stretches upon ethanol exposure. mdpi.com

During this redox reaction, the this compound near the surface is reduced, which releases electrons into the conduction band and causes the observed decrease in sensor resistance. mdpi.com The presence of surface hydroxyl groups is critical, as their consumption during the formation of acetate correlates with the sensor signal. acs.orgmdpi.com

The nature of the surface species is also dependent on the operating temperature. At lower temperatures (e.g., 190°C), the presence of surface acetate and reduced this compound is detected. acs.org At higher temperatures (e.g., 325°C), an increased formation of gas-phase products like acetaldehyde, ethene, carbon dioxide, and water is observed, while the surface is characterized by carbon species if oxygen is absent. acs.orgmdpi.com

The table below outlines the key species and processes involved in the ethanol sensing mechanism on this compound as revealed by operando spectroscopy.

ConditionSurface Species Observed (via Operando Raman)Gas-Phase Products (via FTIR)Sensor State
Low Temperature (e.g., 190°C) in EtOH/Air Surface acetate, formate-like species, reduced In₂O₃. acs.orgAcetaldehyde, water. acs.orgDecreased resistance due to In₂O₃ reduction. mdpi.com
High Temperature (e.g., 325°C) in EtOH/N₂ Carbon species, CHₓ fragments. mdpi.comAcetaldehyde, ethene, CO, water. acs.orgSignificant resistance decrease. acs.org

The gas sensing mechanism in this compound, a metal oxide semiconductor, is fundamentally a surface-controlled process. acs.orgchemmethod.com It hinges on the phenomena of surface adsorption and the subsequent trapping or releasing of charge carriers, primarily electrons. chemmethod.com

The specific oxygen species formed (O₂⁻, O⁻, or O²⁻) depends on the operating temperature. nih.gov When the sensor is exposed to an oxidizing gas like NO₂, the gas molecules themselves have a high electron affinity and can directly trap electrons from the conduction band or react with the chemisorbed oxygen species. mdpi.commdpi.com This further increases the thickness of the depletion layer and, consequently, the sensor's resistance. mdpi.comsemanticscholar.org

Conversely, when a reducing gas like ethanol or CO interacts with the surface, it reacts with the chemisorbed oxygen ions. mdpi.com This reaction consumes the oxygen species and releases the trapped electrons back into the conduction band of the this compound. mdpi.com The replenishment of electrons reduces the thickness of the depletion layer, lowers the potential barrier at the grain boundaries, and results in a measurable decrease in the sensor's resistance. chemmethod.com The sensitivity of the sensor is thus directly related to the efficiency of this modulation of the depletion layer width by the target gas molecules.

Temperature-Dependent NO2 Sensing Mechanisms over this compound

Influence of Humidity on this compound Sensor Performance

The presence of water vapor is a significant factor influencing the performance of this compound (In₂O₃) based gas sensors. Humidity is often considered a challenge for metal oxide-based gas sensors as it can interfere with the detection of target gases, potentially leading to longer response and recovery times or reduced sensitivity. This interference is often attributed to water molecules depositing on the material's surface, which can lead to poor adsorption of the target analyte.

However, the effect of humidity is not universally detrimental and can vary depending on the sensor's material composition and the target gas. For instance, in some applications, intermittent periodic heating of the sensor can mitigate the adverse effects of humidity. Research on Ni-doped In₂O₃ nanorods has shown that the sensor's response to nitrogen dioxide (NO₂) actually increases with rising relative humidity. This suggests that under certain conditions, humidity can enhance sensor performance, broadening the potential applications for these sensors in diverse environmental conditions.

Influence of Humidity on NO₂ Sensor ResponseMaterialRelative Humidity (RH)Response to 2 ppm NO₂ at 200°C15Ni-In₂O₃0%247.315Ni-In₂O₃25%855.115Ni-In₂O₃50%1242.315Ni-In₂O₃75%1426.4

Conversely, for other target gases like ethanol, the presence of humidity tends to decrease the sensor's response. When relative humidity was introduced as a background gas for an In₂O₃ octahedra-based sensor, the baseline resistance and the response to all tested concentrations of ethanol decreased.

This compound Field-Effect Transistor (FET) Gas Sensors

This compound is a key material in the advancement of field-effect transistor (FET) based gas sensors. Unlike traditional resistive sensors that measure changes in resistance upon gas exposure, FET-based sensors monitor changes in electrical properties such as threshold voltage, carrier concentration, and saturation current under the influence of an electric field. This architecture offers several advantages, including higher sensitivity, improved signal-to-noise ratio, lower power consumption, and better stability compared to resistive-type sensors.

In₂O₃ is particularly well-suited for FET applications due to its high carrier concentration and mobility, which surpasses other common metal oxides like tin oxide and zinc oxide. These properties are advantageous for creating FETs with excellent electrical performance. The versatility of this compound allows it to be integrated into various nanostructures, such as thin films and nanoparticles, which can further enhance FET performance by controlling the off-state current.

The operational mechanism of an In₂O₃ FET gas sensor involves the interaction between the gas-sensitive In₂O₃ layer and the target gas, which modulates the charge carrier transport in the transistor's channel. The ability to extract multiple parameters from the FET's transient and output curves can also be beneficial for identifying mixed gases.

This compound in Electrochemical Sensing Applications

This compound is also a valuable material for a range of electrochemical sensing applications, primarily due to its unique surface properties and electrical conductivity. It serves as an effective electrode material for detecting various biomolecules and facilitating complex electrochemical reactions.

Redox Protein Sensors using this compound Nanowires

This compound nanowires have been explored for the development of sensors capable of detecting redox-active proteins like myoglobin (B1173299) and cytochrome c. These proteins undergo electron transfer reactions that can be monitored at the surface of an electrode. The unique properties of In₂O₃, especially when nanostructured, provide a suitable environment for these proteins to interact with the electrode surface without denaturation, allowing for the direct observation of their electrochemical behavior. The high surface area and specific electronic characteristics of In₂O₃ nanowires enhance the signal, making them promising for sensitive biosensor development.

Effect of Surface Hydrophilicity on Direct Electron Transfer in this compound Electrodes

The surface properties of an this compound electrode, particularly its hydrophilicity (affinity for water), play a critical role in the direct electron transfer of proteins. Research has clearly demonstrated that the rate of electron transfer for myoglobins is significantly influenced by the hydrophilicity of the In₂O₃ electrode surface.

On a highly hydrophilic In₂O₃ surface, well-defined and stable redox waves for myoglobins from both horse heart and sperm whale skeletal muscle have been observed. This hydrophilic surface is thought to support a greater number of water molecules, which can promote the electrochemical redox kinetics for the heme group within the protein. The structural flexibility of the protein, which can differ between species (e.g., horse myoglobin being more flexible than sperm whale myoglobin), may also influence the electron transfer rate by affecting the distance between the protein's heme group and the electrode.

Heterogeneous Electron Transfer Rate Constants (k°') for Myoglobins on a Hydrophilic In₂O₃ Electrode at pH 6.5Myoglobin Sourcek°' (cm s⁻¹)Horse Heart~3 x 10⁻⁴Sperm Whale Skeletal Muscle~1 x 10⁻⁴

Sensor Performance Optimization and Fabrication

Optimizing the performance of this compound sensors, including their sensitivity, selectivity, and stability, is a major focus of current research. Fabrication techniques that control the material's structure at the nanoscale are central to these efforts.

Nanostructured this compound for Enhanced Sensitivity

The nanostructuring of this compound into forms such as nanofibers, nanorods, and nanoparticles has been shown to significantly boost its gas sensing performance. wikipedia.org The enhanced sensitivity is largely attributed to the high surface-area-to-volume ratio of these nanostructures, which increases the density of active sites available for gas adsorption. wikipedia.org

Different nanostructures offer unique advantages. Nanofibers provide a high surface area and can lead to faster response and recovery times. wikipedia.org Nanorods and nanoparticles present distinct surface morphologies that create additional active sites and efficient pathways for electron transport, improving sensitivity, especially for detecting low gas concentrations. wikipedia.org For example, nanostructured In₂O₃ films have demonstrated exceptional sensitivity in detecting hydrogen sulfide (H₂S) at parts-per-million (ppm) levels, a performance attributed to the presence of structural defects and oxygen vacancies that enhance gas adsorption. guidetopharmacology.org

The method of fabrication, such as spin coating or spray pyrolysis, and subsequent treatments like annealing, play a pivotal role in creating the desired nanostructure and enhancing the sensing characteristics of the In₂O₃ films. guidetopharmacology.orguni-freiburg.de

Performance of Nanostructured In₂O₃ Sensor for H₂S DetectionH₂S ConcentrationSensing Response0.5 ppm(36.52 ± 2.02)%4 ppm(97.89 ± 0.08)%

Integration with Precious Metals and Other Metal Oxides for Sensing Performance

The performance of this compound (In₂O₃) as a gas sensing material can be significantly enhanced through integration with precious metals and by forming composites with other metal oxides. These strategies aim to improve sensitivity, selectivity, response/recovery times, and lower the optimal operating temperature by leveraging catalytic effects and the formation of heterojunctions. mdpi.comnih.govjkcs.or.kr Surface modification by doping with precious or rare earth metals can alter the surface state of In₂O₃, creating more active sites for gas-sensitive reactions and increasing surface oxygen vacancies. nih.gov

Integration with Precious Metals

The introduction of precious metal nanoparticles, such as gold (Au), palladium (Pd), and platinum (Pt), onto the surface of In₂O₃ nanostructures is a widely researched method to boost sensing capabilities. mdpi.com This enhancement is generally attributed to two primary mechanisms: chemical sensitization and electronic sensitization. rsc.org

Gold (Au): Gold nanoparticles are effective in enhancing the sensing response of In₂O₃ to various gases. For instance, mesoporous In₂O₃ loaded with 1% Au nanoparticles demonstrates a high sensitivity to ethanol, with a response of 55 to 50 ppm of ethanol at a working temperature of 180 °C, a considerable improvement over pure In₂O₃. rsc.org This is attributed to the electronic and chemical sensitization effects of the Au nanoparticles. rsc.org Similarly, decorating In₂O₃ hollow hemispheres with Au nanoparticles has been shown to dramatically enhance the detection of isoprene (B109036), achieving a response of 483 and a rapid response time of less than 2 seconds at 350 °C. cmshom.co.kr

In the detection of nitrogen dioxide (NO₂), loading porous In₂O₃ with 0.5 wt% Au improves the response in wet air at temperatures of 100 °C or lower. mdpi.com The Au/In₂O₃ sensor exhibits a high response to NO₂ concentrations as low as 0.1 ppm and shows excellent selectivity against interfering gases like carbon monoxide (CO) and ethanol at 100 °C. mdpi.com The mechanism involves an increased adsorption strength of NO₂ on the sensor surface and a decrease in the baseline resistance of the In₂O₃. mdpi.com Furthermore, Au-decorated In₂O₃ sensors have shown superior response to CO at a low operating temperature of 50 °C compared to those decorated with palladium or platinum. mdpi.com

Palladium (Pd): Palladium is another effective dopant for enhancing the gas sensing properties of this compound, particularly for ethanol, methane (B114726) (CH₄), and hydrogen (H₂). mdpi.comfrontiersin.orgama-science.org Research shows that Pd-doped mesoporous In₂O₃ has a significantly higher specific surface area (94.22 m²/g) compared to pristine In₂O₃ (64.55 m²/g). frontiersin.org This structural enhancement contributes to its superior sensing performance. frontiersin.org

A sensor based on Pd-doped In₂O₃ recorded a response of 39 to 100 ppm of ethanol at 250 °C, a value nearly eight times higher than that of pure In₂O₃ (~5). frontiersin.org For methane detection, Pd nanoparticles embedded in porous In₂O₃ hollow tubes resulted in a sensor with a response 15.5 times higher than that of a pristine In₂O₃ sensor, while also lowering the optimal operating temperature from 420 °C to 370 °C. mdpi.com This composite also featured a fast response and recovery time of 7 seconds and 5 seconds, respectively. mdpi.com In hydrogen sensing, doping In₂O₃ with 0.50 wt% Pd led to a sensor with an optimal response of 3,526 to 1.0 vol% H₂ at 250 °C. ama-science.org Moreover, loading with 2 at% Pd can lower the optimal operating temperature for H₂ detection from 160 °C to just 80 °C. researchgate.net

Platinum (Pt): Platinum is utilized to improve sensor response and lower the operating temperature. mdpi.comresearchgate.net Pt-doped In₂O₃ exhibits a response of approximately 17.5 to 100 ppm of ethanol at 250 °C. frontiersin.org In a notable application, Pt@InNiOx nanoflakes have been developed for detecting isoprene, a biomarker for lung cancer. newswise.com These sensors achieve an exceptionally low detection limit of 2 ppb, with the Pt nanoclusters playing a key role in catalyzing the oxidation of isoprene. newswise.com For methane sensing, doping with 0.5 wt.% Pt has been shown to reduce the sensor's operating temperature by 80 °C. researchgate.net

Composite MaterialTarget GasConcentrationOperating Temp. (°C)Response vs. Pure In₂O₃Key FindingReference
1% Au/In₂O₃Ethanol50 ppm180Significantly HigherEnhanced sensitivity from electronic and chemical sensitization. rsc.org
0.5 wt% Au/In₂O₃NO₂0.1 ppm100Higher at ≤ 100 °CExcellent selectivity against CO and ethanol. mdpi.com
Au/In₂O₃IsopreneN/A350Response = 483Extremely fast response time (< 2 s). cmshom.co.kr
Pd-doped In₂O₃Ethanol100 ppm250~8x HigherIncreased specific surface area and larger pore diameter. frontiersin.org
Pd@In₂O₃Methane5000 ppm37015.5x HigherLowered operating temperature by 50 °C. mdpi.com
0.50 wt% Pd/In₂O₃Hydrogen1.0 vol%250Response = 3,526Significantly improved H₂ sensing characteristics. ama-science.org
Pt-doped In₂O₃Ethanol100 ppm250~3.5x HigherPart of a comparative study with other precious metals. frontiersin.org
Pt@InNiOxIsoprene2 ppb (LOD)N/AUltra-low DetectionPt catalyzes isoprene oxidation for medical screening. newswise.com

Integration with Other Metal Oxides

Creating heterostructures by combining In₂O₃ with other metal oxides like zinc oxide (ZnO), tin oxide (SnO₂), and tungsten trioxide (WO₃) is an effective strategy for performance enhancement. nih.govmdpi.com The formation of n-n or p-n heterojunctions at the interface between the different oxides modulates the charge carrier concentration and facilitates gas sensing reactions. mdpi.comacs.org

In₂O₃-ZnO Composites: The combination of In₂O₃ and ZnO has been shown to improve the detection of nitrogen oxides (NOx) and methane. acs.orgaip.org Incorporating ZnO into an In₂O₃ thin film can significantly enhance the sensor's response to NOx at operating temperatures below 200 °C. aip.orgresearchgate.net A composite film with a specific Zn²⁺/In³⁺ molar ratio achieved a low detection limit of 12 ppb for NOx at 150 °C. aip.orgresearchgate.net For methane sensing, a heterojunction composite of n-type In₂O₃–ZnO and p-type laser-induced graphene (LIG) enabled methane detection at room temperature with a response of -27.48% to 500 ppm. acs.org Furthermore, Pd-functionalized In₂O₃-loaded ZnO nanofibers demonstrated a very strong and selective response to hydrogen gas, which was attributed to the formation of In₂O₃/ZnO heterojunctions and the catalytic activity of palladium. mdpi.com

In₂O₃-SnO₂ Composites: Composites of this compound and tin oxide (a component of Indium Tin Oxide, ITO) are widely studied. mdpi.commdpi.com In₂O₃/SnO₂ composite nanofibers exhibit good selectivity towards formaldehyde, an enhancement credited to the formation of an n-n homotype heterojunction at the interface of the two n-type semiconductors. mdpi.com Increasing the proportion of SnO₂ in ITO films has been found to improve the detection of NO₂ and sulfur dioxide (SO₂) by increasing the specific surface area and the concentration of oxygen vacancies. mdpi.com

In₂O₃-WO₃ Composites: Heterojunctions between In₂O₃ and WO₃ are effective for detecting NO₂ and acetone. nih.govresearchgate.net When In₂O₃ nanoparticles are used to decorate WO₃ nanorods, the resulting sensor shows a high response to NO₂. nih.gov This is due to significant resistance modulation upon gas exposure at the WO₃–In₂O₃ heterojunction. nih.gov Conversely, adding this compound to tungsten oxide has been noted as an effective way to boost the NO₂ response. pensoft.net In another study, In₂O₃-WO₃ heterojunction nanofibers showed an enhanced sensitivity to acetone when compared with sensors made from pure WO₃. researchgate.net

Other Mixed-Oxide Systems: The sensing capabilities of In₂O₃ have also been improved by combining it with other oxides. For example, a composite of In₂O₃ nanoflowers and metal-organic framework (MOF)-derived cobalt(II,III) oxide (Co₃O₄) exhibited an extremely high sensor response of over 5000 to 100 ppm of ethanol. nih.gov A significant synergistic effect was observed when In₂O₃ was co-doped with both nickel oxide (NiO) and palladium oxide (PdO). The resulting PdO/NiO–In₂O₃ composite showed a response to 5 ppm of hydrogen that was many times greater than composites doped with only one of the metal oxides. nih.gov

Composite MaterialTarget GasConcentrationOperating Temp. (°C)Key FindingReference
In₂O₃-ZnONOx12 ppb (LOD)150Greatly improved NOx response at low temperatures. aip.orgresearchgate.net
In₂O₃-ZnO/LIGMethane500 ppmRoom Temp.p-n heterojunction enables room temperature sensing. acs.org
In₂O₃/SnO₂Formaldehyde0.5-50 ppm275Good selectivity due to n-n homotype heterojunction. mdpi.com
In₂O₃-decorated WO₃NO₂N/A300High response due to heterojunction resistance modulation. nih.gov
In₂O₃-WO₃Acetone50 ppmN/ASensitivity was 2.5 times higher than pure WO₃. researchgate.net
Co₃O₄-In₂O₃Ethanol100 ppm280Extremely high sensor response (>5000). nih.gov
PdO/NiO–In₂O₃Hydrogen5 ppm160Response of 487.52, far exceeding single-dopant composites. nih.gov

Theoretical and Computational Studies of Indium Oxide

Density Functional Theory (DFT) Applications to Indium Oxide

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of this compound (In₂O₃) at the atomic level. This computational approach allows for the accurate prediction of various material characteristics, providing insights that complement and guide experimental research. asianpubs.orgspiedigitallibrary.org

Electronic Structure Calculations of this compound

DFT calculations are instrumental in determining the electronic structure of this compound, which is fundamental to its optical and electrical properties. spiedigitallibrary.orgspiedigitallibrary.org Studies have revealed that In₂O₃ is a wide band-gap semiconductor. iphy.ac.cn The calculated electronic band structure for the cubic bixbyite phase, the most common crystalline form, shows a direct band gap at the Γ point of the Brillouin zone. spiedigitallibrary.orgaps.org

Different DFT functionals, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), have been employed. However, these standard functionals are known to underestimate the band gap of semiconductor oxides. To address this, more advanced methods like GGA+U (where U is a Hubbard-like term) are used to provide a more accurate description of the electronic properties, including the band gap and density of states. aip.org For instance, a study using the PBE (Perdew–Burke–Ernzerhof) functional calculated a direct band gap of 3.196 eV for cubic In₂O₃. spiedigitallibrary.orgspiedigitallibrary.org

The density of states (DOS) calculations show that the valence band is primarily composed of O 2p orbitals, while the conduction band is mainly derived from In 5s orbitals. st-andrews.ac.uk This understanding of the electronic structure is crucial for explaining the high transparency and electrical conductivity of doped this compound, such as indium tin oxide (ITO). mdpi.comresearchgate.net Furthermore, investigations into amorphous In₂O₃ have shown that its conduction bands are surprisingly resilient to structural disorder, which helps explain why amorphous this compound can still be a good transparent conductor. aps.org

Table 1: Calculated Electronic Properties of this compound

PropertyComputational MethodCalculated ValueReference
Direct Band Gap (cubic)PBE3.196 eV spiedigitallibrary.orgspiedigitallibrary.org
Direct Band Gap (cubic)G₀W₀ on top of HSE033.1 eV scilit.com
Direct Band Gap (rhombohedral)G₀W₀ on top of HSE033.3 eV scilit.com
Band Gap (cubic bixbyite)-2.93 ± 0.15 eV st-andrews.ac.uk
Band Gap (rhombohedral)-3.02 ± 0.15 eV st-andrews.ac.uk

Geometric and Structural Stability Analysis of this compound Clusters and Bulk

DFT calculations are extensively used to investigate the geometric structures and stability of both bulk this compound and its clusters. For bulk In₂O₃, calculations have successfully predicted the lattice parameters of the stable cubic bixbyite structure, showing excellent agreement with experimental data. spiedigitallibrary.orgspiedigitallibrary.org These studies confirm the thermodynamic stability of the material through the calculation of negative formation enthalpies. spiedigitallibrary.org

The study of this compound clusters, (In₂O₃)n, provides insight into the initial stages of material growth and the properties of nanoparticles. DFT calculations have been used to explore the most stable geometric configurations of these clusters. iphy.ac.cnresearchgate.net For small neutral clusters (InmOn where m, n ≤ 4), the lowest energy structures tend to be planar, maximizing the number of ionic In-O bonds. iphy.ac.cn The competition between maximizing In-O bonds and minimizing electrostatic repulsion between like-charged atoms determines the final geometry. iphy.ac.cn For example, the most stable structure for an In₂O₂ cluster is a linear In-O-In-O arrangement, which reduces electrostatic repulsion. iphy.ac.cn In contrast, the lowest energy form of an In₂O₃ cluster is a rhombus-like structure that maximizes the number of In-O bonds. iphy.ac.cn DFT studies on small stoichiometric (In₂O₃)n clusters have shown that the monomer (n=1) prefers a linear structure, while the dimer (n=2) is most stable in a cubic-like form. researchgate.net

Vibrational Properties of this compound Clusters

The vibrational properties of this compound clusters are also accessible through DFT calculations. By calculating the harmonic vibrational frequencies, researchers can predict the infrared (IR) and Raman spectra of these clusters. iphy.ac.cnscispace.com These theoretical spectra can then be compared with experimental data to identify the structures of clusters present in a sample. iphy.ac.cn

For small this compound clusters (InmOn, with m,n=1,2), the vibrational frequencies have been calculated for neutral, anionic, and cationic states. scispace.com The positivity of the calculated vibrational frequencies confirms that the optimized geometry corresponds to a true energy minimum and is therefore stable. scispace.com For larger clusters (InmOn, with m,n ≤ 4), the vibrational frequencies of the lowest energy configurations have been computed and show good agreement with available experimental results. iphy.ac.cn For instance, the B3LYP functional has been shown to be reliable for predicting the vibrational frequencies of M₂O₂ clusters (where M = Al, Ga, In, Tl). iphy.ac.cn

Elastic Constants and Mechanical Stability of this compound

DFT is employed to calculate the elastic constants (Cij) of this compound, which are crucial for understanding its mechanical properties and stability. spiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net The calculated elastic constants for cubic In₂O₃ satisfy the Born mechanical stability criteria, confirming its mechanical stability. spiedigitallibrary.orgspiedigitallibrary.org These criteria for a cubic crystal are: C₁₁ > 0, C₄₄ > 0, C₁₁ > |C₁₂|, and (C₁₁ + 2C₁₂) > 0.

From the elastic constants, other mechanical properties such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) can be derived. These values provide information about the material's hardness, stiffness, and ductility. spiedigitallibrary.orgspiedigitallibrary.org For example, the ratio of the bulk modulus to the shear modulus (B/G) can indicate whether a material is brittle or ductile. Calculations have shown that In₂O₃ exhibits anisotropic mechanical properties. spiedigitallibrary.orgspiedigitallibrary.org

Table 2: Calculated Elastic Constants for Cubic In₂O₃

Elastic ConstantCalculated Value (GPa)Reference
C₁₁231 spiedigitallibrary.org
C₁₂120 spiedigitallibrary.org
C₄₄72 spiedigitallibrary.org

Computational Modeling of Surface Interactions in this compound

Water and Oxygen Adsorption on this compound Surfaces

The interaction of water and oxygen with this compound surfaces has been extensively modeled using first-principles and density functional theory (DFT) calculations, providing insights into surface reactivity, which is crucial for applications like gas sensing and catalysis.

Studies on In₂O₃ nanoparticles have shown that the dissociative chemisorption of both O₂ and H₂O is facile on metal-terminated surfaces. acs.orgacs.org O₂ chemisorption is energetically more favorable until the surface is saturated with chemisorbed oxygen dimers. acs.orgacs.org At this point, the surface resembles an O-terminated surface, and the dissociative chemisorption of H₂O becomes the preferred process. acs.orgacs.org DFT calculations on the (111) surface reveal that a water environment can destabilize the surface with respect to the formation of oxygen vacancies. researchgate.net A single water molecule can dissociate without a barrier at most oxygen vacancy sites. researchgate.net

On the well-defined In₂O₃(111) surface, water adsorption exhibits complex behavior. nih.gov Experimental and DFT studies show a sequence of distinct adsorption phases. nih.gov The first three water molecules dissociate at a specific region of the unit cell, desorbing above room temperature. nih.gov Subsequent water molecules adsorb molecularly in adjacent regions, eventually forming nanoscopic 3D water clusters separated by "hydrophobic pockets" that remain free of water despite having undercoordinated In and O sites. nih.govtuwien.at The binding energy for the first dissociated water molecule is calculated to be 1.28 eV. nih.gov

The adsorption of oxygen molecules on surface oxygen vacancies is another critical process. researchgate.net O₂ adsorbs as peroxide ions, which can decrease the concentration of free electrons. researchgate.net The dissociative adsorption/desorption of water and oxygen on the In₂O₃ surface are considered key factors limiting the response and recovery rates of In₂O₃-based sensors. researchgate.net

Table 3: Adsorption Energies of Water on In₂O₃ Surfaces

SurfaceAdsorbateAdsorption TypeAdsorption Energy (eV)Reference
In₂O₃(110)H₂OMolecular-0.83 acs.orgresearchgate.net
In₂O₃(110)H₂ODissociative-1.19 acs.orgresearchgate.net
In₂O₃(111)1st H₂ODissociative-1.28 nih.gov
In₂O₃(111)2nd H₂ODissociative-1.19 nih.gov
In₂O₃(111)3rd H₂ODissociative-1.06 nih.gov

CO₂ Adsorption and Reaction Pathways on this compound Catalytic Surfaces

Computational modeling has been instrumental in elucidating the mechanisms of CO₂ adsorption and its subsequent hydrogenation on this compound surfaces, a key process for converting CO₂ into valuable chemicals like methanol (B129727).

DFT slab calculations on the In₂O₃(110) surface show that adsorbed CO₂ becomes activated by forming a surface carbonate species through interaction with a surface oxygen atom. acs.orgresearchgate.net This process has a significant adsorption energy of -1.25 eV. acs.orgresearchgate.net The presence of oxygen vacancies on the In₂O₃ surface is crucial for the activation and adsorption of the relatively inert CO₂ molecule. aip.org Defective In₂O₃ surfaces exhibit increased reactivity towards CO₂ activation compared to pristine surfaces. researchgate.netaip.org

For CO₂ hydrogenation, two primary pathways are typically considered: one leading to formate (B1220265) (HCOO) and the other to bicarbonate (COOH). On the In₂O₃(110) surface, the formation of a surface bicarbonate species by protonation from a surface hydroxyl is exothermic by -0.78 eV. acs.orgresearchgate.net However, the subsequent step to form CO is highly endothermic. acs.orgresearchgate.net In contrast, the hydrogenation of CO₂ to a surface formate species is considered more favorable for methanol synthesis. acs.orgresearchgate.net

Microkinetic simulations combined with DFT show that single atoms of metals like Ni, Pd, Pt, and Rh supported on In₂O₃(111) mainly catalyze the reverse water-gas shift (RWGS) reaction, producing CO via a redox pathway involving oxygen vacancies. rsc.org The promotion of In₂O₃ with small nickel clusters, however, has been shown to be active and selective for methanol synthesis from CO₂. researchgate.netnih.govacs.org

Studies on different facets of In₂O₃ have revealed that the hexagonal In₂O₃(104) surface exhibits superior performance for both CO₂ adsorption and hydrogenation to methanol, with suppressed RWGS activity. nih.gov This is consistent with experimental findings showing higher methanol selectivity on catalysts with a high proportion of exposed {104} surfaces. nih.gov

Table 4: Adsorption and Reaction Energies for CO₂ on In₂O₃(110)

ProcessSpeciesEnergy (eV)Reference
AdsorptionCO₂ (as carbonate)-1.25 acs.orgresearchgate.net
ReactionCO₂ + H(on O) → COOH-0.78 (exothermic) acs.orgresearchgate.net
ReactionCO₂ + H(on In) → HCOO+0.33 (endothermic) acs.orgresearchgate.net
ReactionCOOH → CO + OH+1.07 (endothermic) acs.orgresearchgate.net

Proton Affinity of Surface Oxygen Atoms on this compound

The proton affinity of surface oxygen atoms, which relates to the surface's acidity and its ability to participate in proton transfer reactions, has been investigated through a combination of experimental techniques and theoretical calculations.

A novel approach combining non-contact atomic force microscopy (nc-AFM) with DFT has been used to determine the proton affinity of individual surface oxygen atoms on the In₂O₃(111) surface with atomic precision. tuwien.atresearchgate.net The In₂O₃(111) surface is a model system with four distinct types of surface oxygen atoms. researchgate.netresearchgate.net By probing the strength of hydrogen bonds between an OH-functionalized AFM tip and the surface hydroxyl groups, researchers found quantitative agreement with DFT calculations. researchgate.net

This method allows for the determination of the proton affinity of the different surface sites by relating the results to the known proton affinities of gas-phase molecules. researchgate.net It was found that the four types of surface hydroxyls on In₂O₃(111) possess varying degrees of acidity. researchgate.net For example, the proton affinity of bridging μ₃-OH groups was determined to be between that of acetic acid (pKa = 4.76) and hydrogen peroxide (pKa = 11.6), indicating their involvement in protonation/deprotonation reactions under typical experimental pH conditions. researchgate.net This detailed understanding of surface acidity at the atomic level is crucial for designing catalysts for reactions where proton transfer is a key step.

First-Principles Molecular Dynamics (FPMD) Simulations for this compound Aqueous Interfaces

First-principles molecular dynamics (FPMD) is a powerful computational technique used to simulate the dynamic behavior of atoms and molecules at interfaces. mdpi.com This method combines the accuracy of quantum mechanical calculations for interatomic forces with classical molecular dynamics to model complex systems like the interaction between a solid surface and a liquid. mdpi.commdpi.com

In the context of this compound, FPMD simulations have been crucial for understanding its behavior in aqueous environments, which is vital for applications in photoelectrochemistry. aps.orgarxiv.org Studies have focused on the In₂O₃/water interface to evaluate its potential as a stable photoelectrode for the two-electron water oxidation reaction (WOR) to produce hydrogen peroxide (H₂O₂). aps.orgacs.org

Simulations have shown that the hydroxylated (001) facet of In₂O₃ is chemically stable in water. aps.org FPMD calculations, using functionals like SCAN, have revealed that the valence and conduction bands of this hydroxylated surface possess the necessary alignment to facilitate the WOR over the competing four-electron oxygen evolution reaction. aps.orgarxiv.orgacs.org These computational investigations have characterized the atomistic structure and vibrational properties of the photocatalytic surface. arxiv.orgacs.org

Detailed FPMD simulations of the aqueous interface involved modeling a slab of In₂O₃ with multiple atomic layers in contact with a significant number of water molecules. mdpi.comarxiv.orgaps.org For the hydroxylated (001) surface, calculations determined that the first layer of water molecules is positioned approximately 1.8 Å from the surface. arxiv.org While the (111) surface is known to become partially hydroxylated when exposed to water, computational and experimental data suggest it is not active for photoelectrochemical processes. arxiv.org

Theoretical Guidance for this compound Material Design

Theoretical and computational modeling provides essential guidance for the rational design of this compound-based materials, enabling the prediction of properties and optimization of performance for specific applications like catalysis and electronics.

Density functional theory (DFT) calculations have been instrumental in identifying the most effective surface facets of this compound for catalytic reactions. A prominent example is the hydrogenation of carbon dioxide (CO₂) to methanol. cas.cnnih.gov Extensive DFT calculations predicted that the rarely studied {104} facet of hexagonal In₂O₃ (h-In₂O₃) would exhibit far superior catalytic performance for methanol synthesis compared to other surfaces. cas.cnresearchgate.netsemanticscholar.org This theoretical prediction was subsequently validated by experimental work, where an h-In₂O₃ catalyst synthesized to expose a high proportion of {104} facets demonstrated the highest activity and selectivity. cas.cnsemanticscholar.org

Computational studies have also investigated other surfaces. For CO₂ hydrogenation, the defective In₂O₃ (110) surface was identified as the optimal surface among several options, while the indium-terminated In₂O₃ (100) surface showed the lowest activity. nih.gov Further research has pointed to the (211) crystal face as being favorable for the creation of oxygen vacancies, which are exceptional active sites for CO₂, leading to excellent methanol selectivity. researchgate.net

For the electroreduction of CO₂ (CO₂RR), theoretical results indicate that the crystal phase plays a critical role. nih.gov Cubic In₂O₃ is predicted to be more active than the hexagonal phase, with the cubic (111) surface showing the highest intrinsic activity for producing formic acid. nih.gov This finding was also confirmed experimentally with synthesized cubic In₂O₃ nanosheets with predominantly exposed (111) surfaces. nih.gov

Computational studies are crucial for understanding how doping with foreign elements alters the structural, electronic, and magnetic properties of this compound. cdmf.org.br DFT calculations allow for the systematic investigation of various dopants and their effects, guiding the synthesis of materials with tailored characteristics.

Hydrogen doping, for instance, has been analyzed using hybrid functional DFT calculations, which revealed that water molecules can spontaneously split into H⁺ and OH⁻ interstitials within the In₂O₃ lattice. osti.gov Fluoride (B91410) (F) doping has been studied using both experimental and DFT-MD simulation techniques, which showed that fluoride can induce disorder in both crystalline and amorphous In₂O₃, modifying their respective electronic properties in different ways. mst.edu

The effects of metal doping on catalytic and electronic properties have been widely explored:

Tin (Sn): A common dopant used to create indium tin oxide (ITO), its effects have been modeled to understand its role in enhancing conductivity. mdpi.com

Molybdenum (Mo): Theoretical studies suggest that Mo doping can significantly enhance charge carrier mobility compared to Sn doping by reducing ionized impurity scattering. liverpool.ac.ukliverpool.ac.uk

Platinum (Pt): DFT calculations showed that introducing Pt atoms into the In₂O₃ lattice can significantly enhance methanol selectivity during CO₂ hydrogenation. researchgate.net The Pt dopants form atomically dispersed Ptⁿ⁺ species that are stable under reaction conditions. researchgate.net

Transition Metals (Mn, Co, Cu, etc.): The impact of doping with transition metals has been a focus of theoretical work. DFT calculations on manganese-doped ITO have been used to investigate its magnetic and electronic properties. aip.org Studies on Co- and Mn-codoped In₂O₃ have used DFT to confirm that dopants substitute at In³⁺ sites, helping to explain the observed room-temperature ferromagnetism. bohrium.com The introduction of a CoCu₃ cluster into In₂O₃ was computationally designed to promote CO₂ activation and hydrogenation by creating new active sites. acs.org

These computational insights provide a framework for selecting the most promising dopants to achieve desired material properties, such as higher carrier density, enhanced catalytic activity, or specific magnetic behavior. cdmf.org.br

Understanding the mechanisms that govern charge transport is fundamental for optimizing this compound's performance in electronic devices like thin-film transistors (TFTs). Theoretical models and simulations provide critical insights into these processes.

Studies on molybdenum-doped this compound (IMO) thin films combined experimental data with theoretical models to conclude that scattering from ionized impurities is the dominant mechanism limiting electron mobility. researchgate.net For undoped In₂O₃, the relationship between film thickness and electron mobility has been investigated. It was found that for ultra-thin layers (<10 nm), mobility decreases significantly, a phenomenon attributed primarily to surface scattering. ucl.ac.uk

More advanced computational techniques, such as machine learning potentials combined with mobility calculations, have been used to analyze the transition from amorphous to crystalline states in In₂O₃. purdue.edu These simulations revealed that electron mobility peaks at the boundary between the amorphous and nanocrystalline phases and then decreases sharply as the material becomes more crystalline. purdue.edu This decline in mobility in highly crystalline structures is attributed to the distortion of the indium-oxygen polyhedra. purdue.edu

Indium Oxide Nanomaterials Research

Quantum Confinement Effects in Indium Oxide Nanostructures

Quantum confinement effects become significant in this compound (In₂O₃) nanostructures when their dimensions are reduced to the nanoscale, comparable to the exciton (B1674681) Bohr radius of the material. This confinement of charge carriers (electrons and holes) within the spatial boundaries of the nanostructure leads to the quantization of energy levels, fundamentally altering the electronic and optical properties of the material from its bulk counterpart.

One of the most prominent manifestations of quantum confinement is the widening of the bandgap. In bulk In₂O₃, the bandgap is approximately 3.6 to 3.7 eV. asianpubs.orgscispace.com However, in In₂O₃ nanostructures such as quantum dots and small clusters, this bandgap increases as the particle size decreases. This phenomenon is a direct result of the increased energy required to excite an electron from the valence band to the conduction band due to the discrete energy levels created by confinement.

The electronic properties of In₂O₃ are also heavily influenced by quantum confinement. The discrete energy levels affect the density of states, which in turn modifies the electrical conductivity and charge transport characteristics. For instance, the transport mechanism in In₂O₃ nanowires has been identified as thermal emission, a process governed by the energy barriers between these quantized states. researchgate.net

Furthermore, quantum confinement can influence the structural stability and geometry of very small this compound clusters. Theoretical studies on small clusters like InO, In₂O, InO₂, and In₂O₂ have shown that their stability and structure are highly dependent on their size and stoichiometry, with linear structures being preferred for some neutral InO clusters. scispace.com These structural changes are intrinsically linked to the electronic energy levels defined by quantum confinement.

Surface-to-Volume Ratio Impact on this compound Nanomaterial Functionality

The high surface-to-volume ratio is a defining characteristic of nanomaterials, and in the case of this compound, it profoundly influences their functionality, particularly in applications like sensing and catalysis. As the size of an In₂O₃ particle decreases, a larger proportion of its atoms are located on the surface, making surface-related phenomena dominant.

This increased surface area dramatically enhances the material's sensitivity to its surrounding environment. In gas sensing applications, for example, the high surface-to-volume ratio of In₂O₃ nanowires provides a multitude of active sites for gas molecules to adsorb and react. myu-group.co.jp This interaction leads to a change in the electrical conductivity of the nanowire, which forms the basis of the sensing mechanism. The large surface area ensures a more significant and readily detectable response even to low concentrations of gases.

Moreover, the surface of In₂O₃ nanomaterials often contains a higher density of defects, such as oxygen vacancies. These vacancies can act as active sites for chemical reactions, thereby enhancing the catalytic activity of the material. They can also serve as preferential sites for charge transfer with adsorbed molecules, further amplifying the sensitivity of sensors.

The functionality of devices fabricated from In₂O₃ nanomaterials is directly tied to this high surface-to-volume ratio. For instance, the performance of chemical sensors based on In₂O₃ nanowire transistors is significantly improved in terms of sensitivity, selectivity, and response time due to the large surface area available for interaction with analytes like nitrogen dioxide (NO₂) and ammonia (B1221849) (NH₃). researchgate.net The ability to engineer the morphology and, consequently, the surface-to-volume ratio of In₂O₃ nanostructures is therefore a critical aspect of tailoring their properties for specific applications.

Fabrication and Properties of this compound Nanowires

This compound (In₂O₃) nanowires are one-dimensional nanostructures that have garnered significant research interest due to their unique electronic and optical properties, making them suitable for a wide range of applications.

Fabrication:

Several methods have been developed for the synthesis of In₂O₃ nanowires. A common and effective technique is the vapor-liquid-solid (VLS) mechanism. In this bottom-up approach, a metal catalyst, often gold (Au), is used to mediate the growth of the nanowires. The growth temperature is a critical parameter that can be controlled to produce nanowires with different orientations, such as planar, vertical, or randomly oriented. Other fabrication methods include:

Laser Ablation: This method involves using a laser to vaporize a target material, which then condenses to form nanowires. It allows for precise control over the nanowire diameter by using monodisperse gold clusters as catalytic nanoparticles. researchgate.net

Extrusion Molding: A simple method where a eutectic indium-tin alloy is injected into an anodic aluminum oxide (AAO) template. The template is then dissolved, and the resulting alloy nanowires are oxidized through heat treatment to form crystalline indium-tin oxide or this compound nanowires. scientific.netmyu-group.co.jp

Vacuum Die Casting: This technique utilizes AAO nanoporous membranes to produce high-density and regularly aligned zinc-indium oxide nanowires. myu-group.co.jpmyu-group.co.jp An alloy is filled into the nanopores, and after removing the membrane, the nanowires are formed and subsequently oxidized. myu-group.co.jp

Properties:

In₂O₃ nanowires exhibit a range of notable properties:

Electronic Properties: They are typically n-type semiconductors. researchgate.net The electrical conductivity of these nanowires is highly sensitive to their surrounding chemical environment, a property that is exploited in gas sensors. Field-effect transistors fabricated from single In₂O₃ nanowires have demonstrated high on/off ratios. researchgate.net The dominant charge transport mechanism has been identified as thermal emission. researchgate.net

Structural Properties: In₂O₃ nanowires are often single-crystalline. researchgate.net Their diameters can be controlled down to the nanometer scale, and they can be grown with high aspect ratios. researchgate.netmyu-group.co.jp The crystal structure can be influenced by the synthesis method and parameters.

Sensing Properties: Due to their high surface-to-volume ratio, In₂O₃ nanowires are excellent candidates for chemical sensors. They have shown high sensitivity and selectivity to gases like nitrogen dioxide (NO₂) and ammonia (NH₃) at room temperature, exhibiting significant changes in conductance upon exposure. researchgate.net

The ability to control the fabrication process allows for the tuning of these properties, making In₂O₃ nanowires a versatile platform for fundamental research and the development of advanced nanodevices.

Structural and Electronic Properties of this compound Clusters

The structural and electronic properties of this compound (In₂O₃) clusters at the nanoscale are of great interest as they form the fundamental building blocks of larger nanostructures and thin films. First-principles methods, such as density functional theory (DFT), have been instrumental in investigating these properties for small InₘOₙ clusters.

Structural Properties: The geometry of small this compound clusters is a result of the interplay between maximizing the number of ionic In-O bonds and minimizing electrostatic repulsion between similarly charged atoms. researchgate.net For instance, the most stable structure of the In₂O₂ cluster is a linear In-O-In-O arrangement, which reduces electrostatic repulsion at the cost of the number of In-O bonds. In contrast, the lowest energy configuration for the In₂O₃ cluster is a rhombus-like structure that maximizes the number of In-O bonds. researchgate.net

Studies on (In₂O₃)ₙ clusters (where n = 1–10) have revealed that, unlike zinc oxide (ZnO) which favors high-symmetry bubble-like structures, In₂O₃ nanoclusters tend to form dense, low-symmetry structures even at small molecular masses. rsc.org The coordination numbers of indium ions in these clusters tend to increase with cluster size, approaching the bulk value of 6. rsc.org For very small clusters like InO, In₂O, InO₂, and In₂O₂, linear structures are often preferred for the neutral species. scispace.com

Electronic Properties: The electronic properties of this compound clusters are intrinsically linked to their size and structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gap, which is analogous to the band gap in bulk materials, is a key parameter. This energy gap is sensitive to the cluster's geometry and the ratio of indium to oxygen atoms. researchgate.net

Calculations have shown that for (In₂O₃)ₙ nanoclusters, the mean values for ionization potentials and electron affinities are approximately 7.7 eV and 1.7 eV, respectively. rsc.org The presence of an oxygen vacancy in an In₂O₃ cluster can introduce a vacancy level within the band gap. aps.org This level is composed of hybridized In-5sp and O-2p orbitals and exhibits strong In-In bonding character. aps.org The occupation of this vacancy level can reinforce the In-In bond strength, contributing to the stability of oxygen vacancies in the In₂O₃ crystal. aps.org

The stability of these small clusters is also influenced by their charge state. For example, removing an electron from clusters like InO, In₂O, InO₂, and In₂O₂ leads to greater structural deformations and instability compared to when an electron is added. scispace.com In₂O, with a negative electron affinity, is predicted to be highly unstable. scispace.com

Amorphous vs. Crystalline Nanoscale this compound

This compound (In₂O₃) at the nanoscale can exist in both amorphous and crystalline forms, each exhibiting distinct properties that influence their suitability for various applications.

Structural Differences: Crystalline this compound typically exists in two main phases: a cubic bixbyite structure and a rhombohedral corundum-type structure. wikipedia.org The cubic phase is the more common and stable form under standard conditions. wikipedia.org Crystalline In₂O₃ possesses long-range atomic order, with atoms arranged in a regular, repeating lattice.

In contrast, amorphous this compound lacks this long-range order. While it maintains short-range atomic arrangement, there is no periodic structure over larger distances. This disordered atomic arrangement is the defining characteristic of the amorphous state.

Property Variations:

PropertyCrystalline this compoundAmorphous this compound
Solubility Insoluble in both water and acids. wikipedia.orgInsoluble in water but soluble in acids. wikipedia.org
Band Gap Both cubic and rhombohedral phases have a band gap of approximately 3 eV. wikipedia.orgThe band gap can vary but is generally in a similar range to the crystalline form.
Electrical Conductivity The ordered structure can facilitate higher charge carrier mobility.The disordered structure can lead to localized states and potentially lower mobility, although high conductivity can still be achieved through doping.
Processing Typically requires higher temperatures or specific growth techniques to achieve a well-defined crystal structure.Can often be deposited at lower temperatures, which is advantageous for applications on flexible or temperature-sensitive substrates.

The choice between amorphous and crystalline nanoscale In₂O₃ often depends on the specific application requirements. For instance, the higher mobility of crystalline In₂O₃ might be preferred for high-performance transparent thin-film transistors. On the other hand, the ability to deposit amorphous In₂O₃ at low temperatures and its uniform properties over large areas make it suitable for applications like large-area displays. The different solubility characteristics also offer distinct processing pathways for each form. wikipedia.org

Applications of this compound Nanomaterials in Sensors, Catalysis, and Energy Storage

This compound (In₂O₃) nanomaterials, owing to their unique electronic properties and high surface-to-volume ratio, have emerged as promising candidates for a variety of technological applications, particularly in the fields of sensors, catalysis, and energy storage.

Sensors: The high sensitivity of the electrical conductivity of In₂O₃ nanomaterials to the surrounding chemical environment makes them excellent for gas sensing applications. In₂O₃ nanowires and thin films are widely used in the fabrication of gas sensors. These sensors operate on the principle that the adsorption of gas molecules on the In₂O₃ surface leads to a change in the material's charge carrier concentration, resulting in a measurable change in resistance or conductance.

Gas Detection: In₂O₃-based sensors have demonstrated high sensitivity and selectivity towards various gases, including toxic and flammable gases. For example, they are effective in detecting nitrogen dioxide (NO₂), ammonia (NH₃), carbon monoxide (CO), and hydrogen sulfide (B99878) (H₂S). researchgate.netmyu-group.co.jpwikipedia.org

Enhanced Performance: Nanostructured In₂O₃, such as nanowires, provides a large surface area for gas interaction, significantly improving sensor performance in terms of sensitivity, response time, and the lowest detectable concentrations. researchgate.net Tin-doped this compound (ITO) and zinc-indium oxide nanowires have also been developed for gas sensing applications. myu-group.co.jpfishersci.ie

Catalysis: The surface of this compound nanomaterials can act as a catalytically active site for various chemical reactions. The presence of surface defects, such as oxygen vacancies, can enhance their catalytic performance.

Oxidation Reactions: In₂O₃ can catalyze the oxidation of various compounds. For instance, it can be used in the oxidation of carbon monoxide.

Electrocatalysis: In₂O₃-based materials have been explored as electrocatalysts in devices like fuel cells. asianpubs.org Their ability to facilitate electrochemical reactions is crucial for the efficiency of these energy conversion systems.

Energy Storage: In₂O₃ nanomaterials are being investigated for their potential use in energy storage devices, such as batteries and supercapacitors.

Anode Materials for Lithium-ion Batteries: The high theoretical capacity of In₂O₃ makes it an attractive candidate for use as an anode material in lithium-ion batteries. The nanostructuring of In₂O₃ can help to accommodate the volume changes that occur during the charging and discharging cycles, thereby improving the stability and lifespan of the battery.

Supercapacitors: The high surface area of In₂O₃ nanomaterials allows for significant charge accumulation at the electrode-electrolyte interface, which is beneficial for supercapacitor applications. This can lead to devices with high power density and fast charge-discharge rates.

The versatility of this compound nanomaterials in these applications stems from the ability to tailor their properties, such as size, morphology, and doping, to meet the specific demands of each technology.

Q & A

Q. What are the optimal parameters for depositing high-conductivity indium oxide (In₂O₃) thin films via reactive sputtering?

Methodological Answer: Reactive sputtering of In₂O₃ requires precise control of deposition parameters to achieve high conductivity and transparency. Key parameters include:

ParameterRange/ValueImpact on Film Properties
Gas mixtureAr:O₂ (balanced)Oxygen deficiency enhances n-type doping
Total pressure2–7 PaLower pressure improves film density
Current density0.04–0.56 mA/cm²Higher current increases deposition rate
Substrate temp.300 K (room temp.)Affects crystallinity and defect density
Film thickness~200 nmOptimized for transparency (>80% visible) and conductivity

Films deposited under these conditions exhibit carrier densities of ~10¹⁹ cm⁻³ and high transparency, making them suitable for optoelectronic applications .

Q. How can the crystal structure and purity of this compound nanoparticles be characterized?

Methodological Answer: Key techniques include:

  • XRD : Confirms cubic crystal structure (JCPDS 06-0416) and phase purity .
  • FTIR/Raman Spectroscopy : Identifies vibrational modes (e.g., In-O bonds at ~500 cm⁻¹) and detects residual organic precursors .
  • TEM/EDS : Provides nanoparticle size distribution (~50–100 nm) and elemental composition .

Q. Synthesis Protocol :

  • Precursor: Indium(III) nitrate solution.
  • Calcination: 400°C for 10 hours in air .

Q. What stoichiometric considerations are critical when synthesizing In₂O₃ via direct oxidation of indium metal?

Methodological Answer: The balanced reaction is: 4In+3O22In2O34\text{In} + 3\text{O}_2 \rightarrow 2\text{In}_2\text{O}_3 Experimental controls:

  • Oxygen partial pressure : Prevents sub-stoichiometric defects (e.g., oxygen vacancies) .
  • Temperature : Oxidation at 300–500°C ensures complete reaction .

Q. What safety protocols are essential when handling this compound nanoparticles?

Methodological Answer:

  • PPE : Use N95 masks, nitrile gloves, and lab coats to prevent inhalation/skin contact .
  • Ventilation : Conduct synthesis in fume hoods to avoid nanoparticle aerosolization .
  • Waste disposal : Neutralize acidic residues (e.g., HCl used in etching) before disposal .

Advanced Research Questions

Q. How do scattering mechanisms influence the electrical conductivity of In₂O₃ thin films, and how can the dominant mechanism be identified?

Methodological Answer: Three primary scattering mechanisms affect conductivity:

Electron-phonon interactions : Dominant at high temperatures.

Ionized impurity scattering : Prevails in heavily doped films (carrier density >10¹⁹ cm⁻³) .

Grain boundary scattering : Significant in polycrystalline films.

Q. Experimental Analysis :

  • Temperature-dependent conductivity (σ) : Differentiates phonon vs. impurity scattering.
  • Seebeck coefficient (α) : Combined with σ, calculates reduced chemical potential to identify dominant scattering .

Q. How does UV irradiation alter the photoconductive properties of In₂O₃ thin films?

Methodological Answer: UV exposure (λ = 254–365 nm) generates electron-hole pairs, reducing resistance by 50–80% . Post-UV relaxation kinetics depend on:

  • Film morphology : Amorphous films show slower recovery than crystalline ones .
  • Defect density : Oxygen vacancies trap carriers, delaying resistance restoration .

Q. Methodology :

  • Photoconductance setup : Measure σ under controlled UV intensity and temperature .
  • Time-resolved spectroscopy : Tracks carrier recombination rates .

Q. How do ALD-derived ultra-thin In₂O₃ films compare to sputtered films in transistor applications?

Methodological Answer:

PropertyALD Films Sputtered Films
Thickness controlAtomic precision (≤2 nm)Limited by sputter rate
Mobility (cm²/V·s)113 (amorphous)20–50 (polycrystalline)
Thermal budget225°C (BEOL-compatible)≥300°C (crystallization)
On/off ratioUp to 10¹⁷10³–10⁵

ALD films excel in high-frequency transistors (fₜ > 5 GHz) due to low defect density and scalability .

Q. How can this compound formation be suppressed during catalyst-assisted silicon nanowire (SiNW) growth?

Methodological Answer:

  • Rapid Thermal Annealing (RTA) : 450°C for 5 minutes reduces In₂O₃ formation vs. conventional furnace annealing .
  • Atmosphere control : Use H₂/N₂ gas to prevent oxidation during In catalyst particle formation .
  • Characterization : XRD confirms absence of In₂O₃ peaks in RTA-treated samples .

Q. How can discrepancies in carrier density values (10¹⁷–10²⁰ cm⁻³) across In₂O₃ studies be reconciled?

Methodological Answer: Carrier density variations arise from:

  • Oxygen stoichiometry : Oxygen-deficient films (In₂O₃₋ₓ) have higher n-type doping .
  • Deposition method : Sputtering (10¹⁹ cm⁻³) vs. ALD (10¹⁷–10¹⁸ cm⁻³) .

Q. Resolution Strategy :

  • Hall effect measurements : Standardize Van der Pauw geometry for consistency.
  • XPS analysis : Quantify oxygen vacancy concentration .

Q. What advanced techniques optimize In₂O₃ for high-sensitivity gas sensors?

Methodological Answer:

  • Doping : Sn or Zn enhances surface reactivity (e.g., Sn-doped In₂O₃ detects NO₂ at 1 ppm) .
  • Nanostructuring : Porous In₂O₃ nanoparticles increase surface area (BET >50 m²/g) .
  • Operando spectroscopy : DRIFTS or PL monitors gas adsorption/desorption dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.